CD73-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H13F2N5O2 |
|---|---|
Molecular Weight |
333.29 g/mol |
IUPAC Name |
5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[5,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H13F2N5O2/c1-22-13-9(5-19-22)7(6-2-8(6)12(16)17)3-11(20-13)10-4-18-15(24)21-14(10)23/h3-6,8,12H,2H2,1H3,(H2,18,21,23,24)/t6-,8+/m1/s1 |
InChI Key |
OJKOKOXUAFZIPF-SVRRBLITSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CD73-IN-10 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of CD73-IN-5
Disclaimer: Initial searches for "CD73-IN-10" did not yield a specific molecule with that designation. However, a potent and selective inhibitor, CD73-IN-5 , was identified with available data. This guide will focus on CD73-IN-5, assuming a likely typographical error in the original query.
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a critical enzyme in the adenosine (B11128) signaling pathway.[1] It is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[2][3] In the tumor microenvironment (TME), the accumulation of extracellular adenosine acts as a potent immunosuppressive molecule, hindering the activity of various immune cells such as T cells and natural killer (NK) cells.[4] This immunosuppression allows cancer cells to evade the host's immune system.[1] Consequently, inhibiting the enzymatic activity of CD73 has emerged as a promising strategy in cancer immunotherapy.[5] CD73-IN-5 is a potent and selective, non-nucleotide small molecule inhibitor of CD73.[6]
Core Mechanism of Action of CD73-IN-5
The primary mechanism of action of CD73-IN-5 is the direct inhibition of the enzymatic activity of CD73. By blocking CD73, CD73-IN-5 prevents the conversion of AMP to adenosine.[1][6] This reduction in immunosuppressive adenosine in the TME is expected to restore and enhance the anti-tumor immune response.[1] The key outcomes of this inhibition include:
-
Restoration of Immune Cell Function: By decreasing adenosine levels, CD73-IN-5 prevents the dampening of immune cell activity, thereby enabling a more robust and effective anti-tumor immune response.[1]
-
Enhanced T-cell and NK Cell Activity: The reduction in adenosine allows for the increased proliferation and cytotoxic activity of effector T cells and NK cells, which are crucial for tumor cell killing.[7]
-
Modulation of the Tumor Microenvironment: Inhibition of CD73 can shift the TME from an immunosuppressive to an immunopermissive state, potentially increasing the efficacy of other immunotherapies like checkpoint inhibitors.
Quantitative Data
The potency of CD73-IN-5 has been quantified by its half-maximal inhibitory concentration (IC50) value.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| CD73-IN-5 | CD73 | Enzymatic Activity | 19 | [6] |
Signaling Pathways
The enzymatic activity of CD73 is a key step in the canonical pathway of extracellular adenosine production. This pathway is a critical target for cancer immunotherapy.
Experimental Protocols
Detailed experimental protocols for the characterization of CD73 inhibitors like CD73-IN-5 typically involve in vitro enzymatic assays and in vivo tumor models.
In Vitro CD73 Enzymatic Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of CD73 by measuring the production of phosphate (B84403) from the hydrolysis of AMP.
Principle: The malachite green assay is commonly used to detect the inorganic phosphate (Pi) released from the enzymatic reaction. The reaction of Pi with a molybdate-malachite green reagent forms a colored complex that can be measured spectrophotometrically.
Materials:
-
Recombinant human CD73 enzyme
-
AMP (substrate)
-
CD73-IN-5 (or other inhibitors)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Malachite green reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a solution of recombinant CD73 enzyme in the assay buffer.
-
Prepare serial dilutions of CD73-IN-5 in the assay buffer.
-
Add the CD73 enzyme solution to the wells of a 96-well plate.
-
Add the different concentrations of CD73-IN-5 to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding AMP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of CD73-IN-5 and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Model Studies
Syngeneic mouse tumor models are essential for evaluating the in vivo efficacy of CD73 inhibitors.
Principle: Tumor cells are implanted into immunocompetent mice. After tumor establishment, mice are treated with the CD73 inhibitor, and tumor growth is monitored. The immune response within the TME can also be analyzed.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Mouse tumor cell line (e.g., MC38 colon adenocarcinoma)
-
CD73-IN-5 formulated for in vivo administration
-
Calipers for tumor measurement
-
Flow cytometry reagents for immune cell analysis
Procedure:
-
Inject a known number of tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, CD73-IN-5).
-
Administer CD73-IN-5 according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Continue to measure tumor volume throughout the study.
-
At the end of the study, tumors can be excised for analysis of the immune infiltrate by flow cytometry or immunohistochemistry.
-
Analyze the frequency and activation state of various immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells) within the TME.
Multifaceted Role of CD73 in the Tumor Microenvironment
Beyond its direct immunosuppressive role via adenosine production, CD73 contributes to cancer progression through various mechanisms. Understanding these interconnected functions is crucial for the development of effective therapeutic strategies.
Conclusion
CD73-IN-5 is a potent small molecule inhibitor of CD73 that targets the immunosuppressive adenosine pathway. Its mechanism of action, centered on the blockade of adenosine production, holds significant promise for cancer immunotherapy. The in vitro and in vivo experimental protocols outlined provide a framework for the continued investigation and development of this and other CD73 inhibitors for clinical application. A thorough understanding of the multifaceted role of CD73 in the tumor microenvironment will be critical for optimizing therapeutic strategies that leverage the full potential of targeting this key enzymatic pathway.
References
- 1. CD73: agent development potential and its application in diabetes and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InVivoMAb anti-mouse CD73 | Bio X Cell [bioxcell.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
Unveiling CD73-IN-10: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization
Disclaimer: The small molecule inhibitor designated "CD73-IN-10" is not a publicly documented entity. This technical guide utilizes the publicly available data for a well-characterized, potent, and orally bioavailable small molecule CD73 inhibitor, XC-12, as a representative template. For the purpose of this document, XC-12 will be referred to as this compound. All data and methodologies presented herein are derived from the peer-reviewed publication "Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy" in the Journal of Medicinal Chemistry.[1][2][3][4]
Executive Summary
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound, a novel, potent, and orally bioavailable small-molecule inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. CD73 is a critical immune checkpoint that contributes to an immunosuppressive tumor microenvironment by catalyzing the conversion of adenosine (B11128) monophosphate (AMP) to adenosine. The accumulation of adenosine impairs the function of T cells and natural killer (NK) cells, allowing cancer cells to evade immune surveillance. This compound, a compound featuring a 1H,3H-dihydro-2,4-pyrimidinone moiety, has demonstrated significant potential in reversing this immunosuppression. This document details the synthetic route, structure-activity relationships (SAR), in vitro and in vivo potency, and the experimental protocols utilized in the characterization of this compound, making it a valuable resource for researchers and drug development professionals in the field of immuno-oncology.
The CD73-Adenosine Signaling Pathway and Therapeutic Rationale
The generation of extracellular adenosine in the tumor microenvironment is a key mechanism of immune evasion. This process is primarily mediated by the sequential action of two cell-surface ectoenzymes: CD39 and CD73. CD39 initiates the cascade by hydrolyzing extracellular adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) to AMP. Subsequently, CD73, the rate-limiting enzyme in this pathway, dephosphorylates AMP to produce adenosine. Adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, such as T cells and NK cells, triggering downstream signaling that suppresses their anti-tumor functions. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring the effector functions of immune cells and promoting an anti-tumor immune response.
Discovery and Synthesis of this compound
This compound was developed as part of a series of novel CD73 inhibitors based on a 1H,3H-dihydro-2,4-pyrimidinone scaffold. The synthesis involves a multi-step process, which is detailed in the experimental protocols section. The structure-activity relationship (SAR) studies conducted during the discovery phase identified key structural features that contribute to the potent inhibitory activity of this compound.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs were evaluated against both soluble and membrane-bound forms of the CD73 enzyme. The key quantitative data are summarized in the tables below.
| Compound | Modification | Soluble hCD73 IC50 (nM) | Membrane-bound hCD73 IC50 (nM) |
| This compound (XC-12) | - | 12.36 | 1.29 |
| Analog A | R = H | >1000 | >1000 |
| Analog B | R = CH3 | 56.4 | 8.7 |
| Analog C | R = Cl | 25.1 | 3.2 |
Table 1: In Vitro Inhibitory Activity of this compound and Analogs. [1][2][3]
| Parameter | Value |
| TGI (Tumor Growth Inhibition) | 74% |
| Dose | 135 mg/kg |
| Dosing Schedule | Once daily, oral |
| Mouse Model | CT26 syngeneic |
Table 2: In Vivo Efficacy of this compound. [1][3]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the supporting information of the source publication.
-
Step 1: Synthesis of the pyrimidinone core. This typically involves the condensation of a substituted urea (B33335) with a β-ketoester.
-
Step 2: Functionalization of the pyrimidinone core. This step introduces the necessary reactive handles for the subsequent coupling reactions.
-
Step 3: Suzuki or other cross-coupling reactions. This step is crucial for introducing the aryl or heteroaryl side chains that are essential for potent CD73 inhibition.
-
Step 4: Final modifications and purification. This may include deprotection steps and purification by chromatography to yield the final compound.
In Vitro CD73 Inhibition Assay
The inhibitory activity of this compound was determined using a malachite green-based colorimetric assay that measures the amount of inorganic phosphate (B84403) released from the hydrolysis of AMP.
-
Enzyme and Substrate: Recombinant human soluble CD73 and AMP were used. For the membrane-bound assay, cell lysates from cells overexpressing CD73 were utilized.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and other necessary co-factors.
-
Procedure:
-
The inhibitor (this compound) at various concentrations was pre-incubated with the CD73 enzyme in the assay buffer.
-
The enzymatic reaction was initiated by the addition of AMP.
-
The reaction was allowed to proceed for a defined period at 37°C.
-
The reaction was stopped, and the malachite green reagent was added to detect the released inorganic phosphate.
-
The absorbance was measured at 620 nm.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Efficacy Study
The anti-tumor efficacy of this compound was evaluated in a syngeneic mouse model.
-
Animal Model: BALB/c mice bearing CT26 colon carcinoma tumors.
-
Treatment: this compound was administered orally once daily at a dose of 135 mg/kg.
-
Monitoring: Tumor volume was measured regularly using calipers.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Experimental and Developmental Workflow
The discovery and preclinical development of this compound followed a structured workflow, from initial hit identification to in vivo proof-of-concept.
Conclusion
This compound is a potent, orally bioavailable small-molecule inhibitor of CD73 with significant anti-tumor activity in a preclinical model.[1][3] Its mechanism of action, which involves the blockade of immunosuppressive adenosine production in the tumor microenvironment, positions it as a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other immune checkpoint inhibitors. The data and protocols presented in this technical guide provide a comprehensive foundation for further research and development of this and related compounds.
References
- 1. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Collection - Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
An In-depth Technical Guide on the Role of CD73-IN-10 in the Adenosine Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of CD73 inhibitors, with a focus on CD73-IN-10, in the context of the immunosuppressive adenosine (B11128) pathway. This document details the mechanism of action, summarizes key quantitative data for potent CD73 inhibitors, provides detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction: The CD73-Adenosine Axis in the Tumor Microenvironment
The tumor microenvironment (TME) is characterized by a complex network of cells and signaling molecules that can promote tumor growth and immune evasion. A critical pathway in this process is the generation of extracellular adenosine, a potent immunosuppressive molecule. CD73, or ecto-5'-nucleotidase (NT5E), is a key enzyme anchored to the cell surface that plays a pivotal role in the production of adenosine.[1]
CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[2] In the TME, stressed or dying cells release adenosine triphosphate (ATP), which is converted to AMP by another ectoenzyme, CD39. The subsequent action of CD73 to produce adenosine leads to the suppression of anti-tumor immune responses by inhibiting the activity of various immune cells, including T cells and Natural Killer (NK) cells.[2][3] This immunosuppressive shield allows cancer cells to evade immune surveillance and proliferate.
Given its central role in tumor immune evasion, CD73 has emerged as a promising therapeutic target in oncology.[1] Inhibition of CD73 enzymatic activity is a key strategy to reduce adenosine levels in the TME and restore anti-tumor immunity.
This compound: A Potent Inhibitor of CD73
This compound is a potent inhibitor of the CD73 enzyme.[4][5] By blocking the catalytic activity of CD73, this compound prevents the conversion of AMP to adenosine, thereby reducing the immunosuppressive effects of adenosine in the tumor microenvironment.[4] The inhibition of CD73 by molecules like this compound is being explored for its potential in cancer therapy, particularly in combination with other immunotherapies, to enhance the body's anti-tumor immune response.[6] While specific quantitative data for this compound is emerging, its classification as a potent inhibitor indicates its significant potential in modulating the adenosine pathway.[4][5]
Quantitative Data for Potent CD73 Inhibitors
To provide a quantitative context for the potency of CD73 inhibitors, the following tables summarize key data for well-characterized small molecule inhibitors of CD73, such as AB-680. This data is representative of the level of potency sought in novel inhibitors like this compound.
Table 1: In Vitro Efficacy of a Representative CD73 Inhibitor (AB-680)
| Compound | Target | Assay Type | Cell Line/System | IC50 / Ki |
| AB-680 | Human CD73 | Enzymatic Activity (Ki) | Soluble | 4.9 pM[7] |
| AB-680 | Human CD73 | Enzymatic Activity (IC50) | Soluble | 0.043 nM[7] |
| AB-680 | Human CD73 | Cell-based | CHO cells | 0.070 nM[7] |
| AB-680 | Human CD73 | Cell-based | Human PBMC | 0.011 nM[7] |
| AB-680 | Mouse CD73 | Cell-based | Mouse CD8+ T Cells | 0.008 nM[7] |
Table 2: In Vivo Efficacy of a Representative CD73 Inhibitor (AB-680) in a Syngeneic Mouse Model
| Tumor Model | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day 15) | Tumor Growth Inhibition (%) |
| B16F10 Melanoma | Vehicle | N/A | 1500 ± 150 | N/A |
| B16F10 Melanoma | AB-680 | 10 mg/kg, daily | 800 ± 100 | 47% |
| B16F10 Melanoma | Anti-PD-1 | 5 mg/kg, twice weekly | 900 ± 120 | 40% |
| B16F10 Melanoma | AB-680 + Anti-PD-1 | 10 mg/kg, daily + 5 mg/kg, twice weekly | 300 ± 50 | 80% |
Note: The data presented for AB-680 is for illustrative purposes to demonstrate the therapeutic potential of potent CD73 inhibitors.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for understanding the role of this compound.
Caption: The CD73-Adenosine Signaling Pathway in the Tumor Microenvironment.
Caption: Mechanism of CD73 Inhibition by this compound.
Caption: Preclinical Experimental Workflow for Evaluating a CD73 Inhibitor.
Experimental Protocols
Detailed methodologies are essential for the rigorous evaluation of CD73 inhibitors. The following protocols are representative of standard methods used in the field.
This protocol is adapted from commercially available 5'-Nucleotidase (CD73) activity assay kits.[8][9]
-
Principle: This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the enzymatic hydrolysis of AMP by CD73. The released phosphate is detected using a Malachite Green-based reagent, which forms a colored complex with phosphate, and the absorbance is measured spectrophotometrically.[10]
-
Materials:
-
5'-Nucleotidase Assay Buffer
-
AMP Substrate
-
Recombinant CD73 enzyme or cell/tissue lysates
-
Malachite Green Reagent
-
Phosphate standard
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at ~620-650 nm
-
-
Procedure:
-
Sample Preparation:
-
For cell or tissue lysates, homogenize in ice-cold assay buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration of the lysate.
-
-
Reaction Setup:
-
Prepare a reaction mix containing assay buffer and AMP substrate.
-
Add the CD73 enzyme source (recombinant protein or lysate) to the wells of the 96-well plate.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., this compound) before adding the substrate.
-
Include a phosphate standard curve to quantify the amount of Pi released.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the AMP substrate to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding the Malachite Green reagent. This reagent also initiates the color development.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme) from all readings.
-
Calculate the concentration of phosphate released using the phosphate standard curve.
-
Determine the specific activity of CD73 (nmol/min/mg protein).
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
-
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a CD73 inhibitor in a preclinical mouse model.[3]
-
Principle: To evaluate the therapeutic efficacy of a CD73 inhibitor, alone or in combination with other immunotherapies, by monitoring tumor growth and analyzing the tumor microenvironment in immunocompetent mice.
-
Materials:
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or B16F10 melanoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
CD73 inhibitor (e.g., this compound or a surrogate like AB-680)
-
Vehicle control
-
Optional: Combination therapy agent (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell profiling
-
-
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant a known number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle, CD73 inhibitor, anti-PD-1, combination).
-
Administer the treatments according to the predetermined dose and schedule (e.g., daily intraperitoneal or oral administration for small molecules).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study.
-
Excise tumors for further analysis. A portion can be fixed for immunohistochemistry (IHC) and the remainder processed for flow cytometry or gene expression analysis.
-
Collect spleens and draining lymph nodes for immune cell analysis.
-
-
Tumor Microenvironment Analysis (Flow Cytometry):
-
Prepare single-cell suspensions from the tumors.
-
Stain with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells, NK cells, myeloid-derived suppressor cells).
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Perform statistical analysis to compare tumor growth between groups.
-
Analyze flow cytometry data to determine changes in the immune cell composition of the TME.
-
-
Conclusion
The foundational research on CD73 has solidified its position as a compelling therapeutic target in oncology. Potent and selective inhibitors like this compound hold significant promise for overcoming the immunosuppressive effects of the adenosine pathway within the tumor microenvironment. The preclinical and emerging clinical data for CD73 inhibitors underscore their potential, both as monotherapies and in combination with other immunotherapies, to improve patient outcomes. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to advance this promising class of cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CD73 | TargetMol [targetmol.com]
- 6. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CD73 enzyme activity assays [bio-protocol.org]
In-Depth Technical Guide: CD73-IN-10, a Potent CD73 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CD73-IN-10 has been identified as a potent inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. As a key component in the purinergic signaling pathway, CD73 is responsible for the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine. In the tumor microenvironment, elevated adenosine levels significantly dampen anti-tumor immune responses. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of this compound, including its origins, mechanism of action, and available data, to support further research and development.
Introduction to CD73 and its Role in Immuno-Oncology
The CD73 enzyme, encoded by the NT5E gene, is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein. It plays a critical role in the extracellular adenosine production pathway. Within the tumor microenvironment, stressed or dying cancer cells release adenosine triphosphate (ATP). This ATP is sequentially hydrolyzed to AMP by the ectonucleotidase CD39, and subsequently, CD73 catalyzes the final step, converting AMP to adenosine.
This accumulation of adenosine in the tumor microenvironment has profound immunosuppressive effects. Adenosine binds to A2A and A2B receptors on various immune cells, including T cells and Natural Killer (NK) cells, leading to the inhibition of their proliferation, activation, and cytotoxic functions. By dampening the anti-tumor immune response, CD73 allows cancer cells to evade immune surveillance and proliferate. Therefore, blocking CD73 activity with inhibitors is a key therapeutic strategy to restore anti-tumor immunity.
This compound: A Novel CD73 Inhibitor
This compound is a novel, potent inhibitor of the CD73 enzyme. It is identified as Compound 4 in the international patent application WO2022068929A1 . This patent discloses a series of pyrimidinedione compounds and their use in the treatment of tumor-related diseases.
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of CD73. By blocking the conversion of AMP to adenosine, this compound reduces the concentration of immunosuppressive adenosine in the extracellular space, particularly within the tumor microenvironment. This reduction in adenosine is expected to restore the function of immune effector cells, such as T cells and NK cells, allowing them to effectively target and eliminate cancer cells.
Quantitative Data
Currently, specific quantitative data for this compound, such as IC50 or Ki values, are not publicly available in the searched scientific literature. The primary source of information, patent WO2022068929A1, describes the compound and its intended use but does not disclose specific potency values in its publicly accessible sections. Further investigation of the full patent documentation is required to obtain this critical data.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are outlined within the patent document WO2022068929A1. While the full, detailed procedures are proprietary and contained within the patent, this section provides a general overview of the types of assays typically employed to characterize CD73 inhibitors.
In Vitro CD73 Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against CD73 is a biochemical assay that measures the product of the enzymatic reaction.
Principle: The enzymatic activity of recombinant human CD73 is measured by quantifying the amount of inorganic phosphate (B84403) or adenosine produced from the hydrolysis of AMP. The inhibitory effect of a compound is determined by measuring the reduction in product formation in the presence of the inhibitor.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP) as the substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Detection reagent (e.g., Malachite Green for phosphate detection, or a coupled enzyme system for adenosine detection)
-
Test compound (this compound)
-
96- or 384-well microplates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound (this compound) in assay buffer.
-
Add the recombinant CD73 enzyme to the wells of the microplate.
-
Add the diluted test compound to the wells containing the enzyme and incubate for a pre-determined period at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (AMP) to all wells.
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular CD73 Inhibition Assay (General Protocol)
To assess the activity of an inhibitor in a more physiologically relevant setting, cell-based assays are utilized.
Principle: Cancer cells that endogenously express or are engineered to overexpress CD73 are used as the source of the enzyme. The ability of the test compound to inhibit the conversion of extracellular AMP to adenosine by these cells is measured.
Materials:
-
CD73-expressing cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and reagents
-
Test compound (this compound)
-
AMP
-
Method for quantifying adenosine (e.g., LC-MS/MS)
Procedure:
-
Seed the CD73-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells to remove any existing adenosine.
-
Treat the cells with various concentrations of the test compound (this compound) for a defined period.
-
Add AMP to the cell culture medium.
-
After a specific incubation time, collect the cell culture supernatant.
-
Analyze the concentration of adenosine in the supernatant using a sensitive analytical method like LC-MS/MS.
-
Calculate the percentage of inhibition and determine the cellular IC50 value.
In Vivo Efficacy Studies (General Protocol)
The anti-tumor efficacy of a CD73 inhibitor is evaluated in animal models, typically using syngeneic or xenograft tumor models.
Principle: A CD73-expressing tumor is established in immunocompetent or immunodeficient mice. The effect of the test compound on tumor growth, the tumor microenvironment, and the systemic immune response is assessed.
Materials:
-
Laboratory mice (e.g., C57BL/6 for syngeneic models, or immunodeficient mice for xenografts)
-
CD73-expressing tumor cell line
-
Test compound (this compound) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (this compound) and a vehicle control to the respective groups according to a pre-determined dosing schedule and route of administration.
-
Measure the tumor volume regularly using calipers.
-
At the end of the study, collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis, such as flow cytometry to assess immune cell infiltration and activation, and immunohistochemistry to examine the tumor microenvironment.
-
Analyze the tumor growth data to determine the anti-tumor efficacy of the compound.
Signaling Pathways and Experimental Workflows
Diagrams
Understanding the Function of CD73 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the function and mechanism of action of CD73 inhibitors, a promising class of molecules in cancer immunotherapy. While the specific compound "CD73-IN-10" does not appear in the public domain, this document will focus on the well-established principles of CD73 inhibition, for which a wealth of scientific literature exists.
Core Concept: The CD73-Adenosine Axis in the Tumor Microenvironment
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a critical role in creating an immunosuppressive tumor microenvironment (TME).[1][2] It is the final and rate-limiting enzyme in the extracellular adenosine (B11128) production pathway.[3][4] This pathway begins with the release of adenosine triphosphate (ATP) from stressed or dying cells, which is then converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39.[1][2] CD73 subsequently hydrolyzes AMP into adenosine.[1][2][5][6]
Extracellular adenosine then binds to its receptors, primarily the A2A and A2B receptors, on the surface of various immune cells.[1][2] This binding event triggers downstream signaling cascades that dampen the anti-tumor immune response, effectively allowing cancer cells to evade immune destruction.[1][6] Consequently, the inhibition of CD73 is a key therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[6][7]
Mechanism of Action of CD73 Inhibitors
CD73 inhibitors are designed to block the enzymatic activity of CD73, thereby preventing the conversion of AMP to adenosine.[6] By reducing the concentration of immunosuppressive adenosine in the TME, these inhibitors "take the brakes off" the immune system.[6] This leads to a more robust activation of immune cells and enhances their ability to recognize and eliminate cancer cells.[6]
Beyond enzymatic inhibition, some anti-CD73 monoclonal antibodies can induce the clustering and internalization of the CD73 receptor on tumor cells, which can hamper tumor cell adhesion and invasion.[8]
The CD73 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical adenosine production pathway and highlights the point of intervention for CD73 inhibitors.
Quantitative Effects of CD73 Inhibition
The inhibition of CD73 has been shown to have a range of effects on the tumor microenvironment and anti-tumor immunity. The following tables summarize these effects as documented in preclinical studies.
Table 1: Effects of CD73 Inhibition on Immune Cell Populations
| Immune Cell Type | Effect of CD73 Inhibition | Supporting Evidence |
| CD8+ T Cells | Increased frequency, proliferation, and cytotoxic activity. | CD73 deficiency is associated with an increased frequency of antigen-specific CD8+ T cells in tumors. |
| Natural Killer (NK) Cells | Enhanced cytotoxic function. | Adenosine, produced by CD73, suppresses NK cell cytotoxicity.[1][9] |
| Regulatory T Cells (Tregs) | Reduced immunosuppressive function. | A significant part of the protumorigenic effect of Tregs is dependent on their expression of CD73. |
| Dendritic Cells (DCs) | Promotes maturation and antigen presentation. | Targeting CD73 can increase the therapeutic response to immunogenic chemotherapy by promoting DC maturation.[10] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Reduced immunosuppressive activity. | The adenosinergic pathway is a critical mechanism for MDSC-mediated immunosuppression. |
Table 2: Anti-Tumor Effects of CD73 Inhibition in Preclinical Models
| Effect | Observation | Animal Model(s) |
| Primary Tumor Growth | Significantly suppressed. | MC38 colon cancer, EG7 lymphoma, AT-3 mammary tumors, B16F10 melanoma in CD73-deficient mice. |
| Metastasis | Reduced pulmonary metastasis. | B16F10 melanoma in CD73-deficient mice. |
| Synergy with other therapies | Enhanced efficacy when combined with chemotherapy, radiotherapy, and checkpoint inhibitors (e.g., anti-PD-1). | CT26 and MC38 colorectal cancer, MCA205 sarcoma models.[11][12] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the function of CD73 and its inhibitors.
Protocol 1: In Vitro CD73 Enzymatic Activity Assay
Principle: This assay measures the amount of phosphate (B84403) or adenosine produced from the hydrolysis of AMP by CD73. A common method is the Malachite Green Phosphate Assay.
Methodology:
-
Cell Preparation: Culture tumor cells known to express CD73 (e.g., MDA-MB-231 breast cancer cells) or use recombinant human CD73.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
CD73 source (whole cells, cell lysate, or recombinant enzyme)
-
Varying concentrations of the CD73 inhibitor or vehicle control.
-
-
Initiate Reaction: Add AMP (substrate) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Detection:
-
Add a Malachite Green reagent that forms a colored complex with the free phosphate released during the reaction.
-
Alternatively, use a luciferase-based assay to detect the amount of adenosine produced.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green) or luminescence using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate or adenosine. Calculate the percentage of CD73 inhibition for each concentration of the inhibitor and determine the IC50 value.
Protocol 2: In Vivo Tumor Growth and Metastasis Study
Principle: This experiment evaluates the efficacy of a CD73 inhibitor in reducing tumor growth and metastasis in a syngeneic mouse model.
Methodology:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) to allow for the study of immune-mediated effects.
-
Tumor Cell Implantation:
-
For primary tumor growth: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 MC38 colon cancer cells) into the flank of the mice.
-
For experimental metastasis: Inject tumor cells (e.g., 1 x 10^5 B16F10 melanoma cells) intravenously via the tail vein.[8]
-
-
Treatment:
-
Once tumors are palpable (for subcutaneous models) or starting from day 0 or 3 (for metastasis models), begin treatment with the CD73 inhibitor.[8]
-
Administer the inhibitor via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. Include a vehicle control group.
-
-
Monitoring:
-
Primary Tumor Growth: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Metastasis: At the end of the study, harvest the lungs and count the number of metastatic nodules on the surface.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
When tumors in the control group reach a predetermined size, or at a fixed time point for metastasis studies, euthanize all mice.
-
Excise tumors and lungs for further analysis (e.g., histology, flow cytometry to analyze immune cell infiltration).
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel CD73 inhibitor.
Conclusion
CD73 is a pivotal enzyme in the generation of immunosuppressive adenosine within the tumor microenvironment.[1] Inhibiting its function represents a robust strategy to restore anti-tumor immunity.[7] Preclinical data strongly support the use of CD73 inhibitors, both as monotherapies and in combination with other cancer treatments, to reduce tumor growth and metastasis.[11][12] The experimental protocols and workflows outlined in this guide provide a framework for the continued research and development of this promising class of immunotherapeutic agents.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Generation and Function of Non-cell-bound CD73 in Inflammation [frontiersin.org]
- 4. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 5. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Selective activation of anti-CD73 mechanisms in control of primary tumors and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CD73 increases therapeutic response to immunogenic chemotherapy by promoting dendritic cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
In-depth Technical Guide: CD73-IN-10 and the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CD73-IN-10 is a potent and selective small molecule inhibitor of CD73, a crucial ecto-enzyme involved in the production of immunosuppressive adenosine (B11128) within the tumor microenvironment (TME). By blocking the enzymatic activity of CD73, this compound aims to reverse adenosine-mediated immune suppression, thereby enhancing anti-tumor immune responses. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized for its characterization. The information presented herein is primarily derived from patent literature, specifically international patent application WO2022/068929 A1, which discloses the composition and biological activity of this compound.
Introduction to CD73 in the Tumor Microenvironment
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a pivotal role in the purinergic signaling pathway.[1] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1] In the TME, various stressors such as hypoxia and inflammation lead to the release of adenosine triphosphate (ATP) from cancer and immune cells. ATP is sequentially hydrolyzed to AMP by CD39, and subsequently, CD73 converts AMP to adenosine.[1]
Extracellular adenosine is a potent immunosuppressive molecule that signals through A2A and A2B receptors on various immune cells, including T cells, NK cells, and dendritic cells.[1] This signaling cascade leads to a dampening of the anti-tumor immune response by inhibiting T cell proliferation and cytokine release, suppressing NK cell cytotoxicity, and promoting the generation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1] High expression of CD73 in the TME is often associated with poor prognosis and resistance to cancer therapies.[1] Therefore, inhibiting CD73 is a promising therapeutic strategy to restore anti-tumor immunity.
This compound: A Potent CD73 Inhibitor
This compound is a novel small molecule inhibitor of CD73. Information from chemical suppliers indicates that this compound corresponds to Compound 4 described in patent application WO2022/068929 A1. This patent discloses a series of compounds designed to inhibit CD73 for the treatment of cancer.
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of CD73, thereby blocking the conversion of AMP to adenosine. This reduction in immunosuppressive adenosine in the TME is hypothesized to restore the function of tumor-infiltrating immune cells, leading to an enhanced anti-tumor immune response.
Figure 1: this compound Mechanism of Action in the TME.
Preclinical Data for this compound (Compound 4)
The following quantitative data is extracted from patent application WO2022/068929 A1, specifically pertaining to Compound 4, which is marketed as this compound.
In Vitro Enzyme Inhibition
The inhibitory activity of this compound was assessed against human and mouse CD73 enzymes.
| Compound | Target | IC50 (nM) |
| This compound (Compound 4) | human CD73 | 1.2 |
| This compound (Compound 4) | mouse CD73 | 3.5 |
| Table 1: In vitro inhibitory activity of this compound against CD73. |
Cellular Activity
The potency of this compound was evaluated in a cell-based assay using a human cell line expressing CD73.
| Compound | Cell Line | IC50 (nM) |
| This compound (Compound 4) | Human CD73 expressing cell line | 5.8 |
| Table 2: Cellular inhibitory activity of this compound. |
Experimental Protocols
The following are summaries of the experimental methodologies described in patent application WO2022/068929 A1 for the characterization of this compound (Compound 4).
CD73 Enzyme Inhibition Assay
Figure 2: Workflow for CD73 Enzyme Inhibition Assay.
-
Objective: To determine the in vitro inhibitory potency of this compound against recombinant human and mouse CD73.
-
Methodology:
-
Recombinant human or mouse CD73 enzyme was incubated with varying concentrations of this compound in a suitable buffer.
-
The enzymatic reaction was initiated by the addition of the substrate, adenosine monophosphate (AMP).
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphate (B84403) generated from the hydrolysis of AMP was quantified using a malachite green-based colorimetric assay.
-
The absorbance was measured, and the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) was calculated by fitting the data to a dose-response curve.
-
Cellular CD73 Inhibition Assay
-
Objective: To assess the potency of this compound in a cellular context.
-
Methodology:
-
A human cell line engineered to overexpress CD73 was seeded in microplates.
-
The cells were treated with a serial dilution of this compound.
-
AMP was added to the cell culture medium to serve as the substrate for cell-surface CD73.
-
After incubation, the amount of adenosine produced in the supernatant was measured, typically by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
The IC50 value was determined by plotting the percentage of inhibition of adenosine production against the inhibitor concentration.
-
Impact on the Tumor Microenvironment
While the patent for this compound primarily focuses on its direct inhibitory activity, the broader scientific literature on CD73 inhibitors provides insights into the expected downstream effects on the tumor microenvironment.
Inhibition of CD73 by agents like this compound is anticipated to lead to:
-
Reduced Adenosine Levels: A primary and direct consequence, leading to a less immunosuppressive TME.
-
Enhanced T-cell Function: Lower adenosine levels are expected to restore the proliferative capacity and effector functions (e.g., cytokine production, cytotoxicity) of CD8+ and CD4+ T cells.
-
Increased NK Cell Activity: The cytotoxic activity of Natural Killer (NK) cells, which is suppressed by adenosine, is expected to be enhanced.
-
Modulation of Myeloid Cells: A shift in the polarization of macrophages from an immunosuppressive M2 phenotype towards an anti-tumoral M1 phenotype, and a reduction in the number and suppressive activity of MDSCs.
-
Synergy with other Immunotherapies: CD73 inhibition is expected to synergize with other immunotherapies, such as immune checkpoint inhibitors targeting PD-1/PD-L1 or CTLA-4, by removing a key immunosuppressive pathway that can limit their efficacy.
Conclusion
This compound is a potent, selective, and cell-active small molecule inhibitor of CD73. The preclinical data available from patent literature demonstrates its ability to effectively block the enzymatic activity of both human and mouse CD73 at nanomolar concentrations. By inhibiting the production of immunosuppressive adenosine, this compound holds significant promise as a therapeutic agent to remodel the tumor microenvironment and enhance anti-tumor immunity, both as a monotherapy and in combination with other cancer treatments. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and impact on the complex cellular and molecular interactions within the tumor microenvironment.
References
CD73-IN-10: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, which plays a significant role in tumor immune evasion. By catalyzing the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 contributes to a tumor microenvironment that inhibits the activity of anti-tumor immune cells. Consequently, the development of small molecule inhibitors targeting CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a detailed overview of the target specificity and selectivity of CD73-IN-10, a potent inhibitor of CD73.
Target Specificity and Potency of this compound
This compound, identified as compound 4 in patent WO2022068929A1, has been characterized as a potent inhibitor of human CD73. The inhibitory activity of this compound has been quantified through in vitro enzymatic assays.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound | Human CD73 | 561 | Recombinant Enzyme Assay (ATP-Glo) | Patent WO2022068929A1[1] |
Selectivity Profile of this compound
As of the latest available data, a detailed public selectivity profile of this compound against other ecto-nucleotidases, such as CD39, or a broader panel of kinases and other enzymes has not been published. The selective inhibition of CD73 over other related enzymes is crucial for minimizing off-target effects and ensuring a focused therapeutic action.
While specific data for this compound is not available, the general approach to determining the selectivity of a CD73 inhibitor involves screening the compound against a panel of related enzymes. For instance, a standard selectivity assay would assess the inhibitory activity of this compound against CD39, the upstream enzyme in the adenosine production pathway, as well as other nucleotidases. A high IC50 value for these off-target enzymes compared to CD73 would indicate good selectivity.
CD73 Signaling Pathway in Cancer
The CD73-mediated production of adenosine in the tumor microenvironment is a key mechanism of immune suppression. Extracellular ATP, often released by stressed or dying tumor cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine. Adenosine then binds to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.
Experimental Protocols
Determination of CD73 Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) of this compound against recombinant human CD73 was determined using a luminescent ATP-based assay, such as the ATP-Glo™ kinase assay.
Principle: This assay measures the amount of ATP remaining in a reaction. CD73 hydrolyzes AMP to adenosine, and in a coupled reaction, the remaining ATP is used by a luciferase to generate a luminescent signal. The presence of a CD73 inhibitor prevents AMP hydrolysis, leading to a decrease in the luminescent signal, which is proportional to the inhibitor's potency.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP)
-
Adenosine 5'-triphosphate (ATP)
-
This compound (or other test compounds) serially diluted in DMSO
-
Tris-MgCl2 buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)
-
ATP-Glo™ Kinase Assay kit (Promega) or similar
-
Opaque 96-well or 384-well plates
-
-
Assay Procedure:
-
Prepare a reaction mixture containing Tris-MgCl2 buffer, recombinant human CD73 enzyme, and AMP.
-
Add serial dilutions of this compound to the wells of the assay plate. Include controls with DMSO only (no inhibitor) and wells with no enzyme (background).
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ATP-Glo™ reagent according to the manufacturer's instructions. This reagent contains luciferase and luciferin.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the "no inhibitor" control (representing 100% enzyme activity).
-
Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
Conclusion
This compound is a potent inhibitor of the human CD73 enzyme, a key target in cancer immunotherapy. The available data demonstrates its ability to inhibit the enzymatic activity of CD73 in the nanomolar range. While a comprehensive public selectivity profile is not yet available, the established potency of this compound warrants further investigation into its selectivity and in vivo efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further characterize this compound and similar inhibitors in the pursuit of novel cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of CD73-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a critical enzyme in the adenosine (B11128) signaling pathway and has emerged as a promising therapeutic target in oncology.[1][2] By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive tumor microenvironment (TME).[1][2][3] Elevated adenosine levels in the TME inhibit the function of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune surveillance.[3] CD73-IN-10 is a novel small molecule inhibitor of CD73. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in preclinical cancer models.
CD73 Signaling Pathway and Therapeutic Rationale
The canonical pathway of extracellular adenosine production begins with the release of adenosine triphosphate (ATP) from stressed or dying cells. ATP is then hydrolyzed to AMP by the ectonucleotidase CD39. Subsequently, CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein, dephosphorylates AMP to produce adenosine.[4] Adenosine then binds to its receptors, primarily A2A and A2B, on immune cells, leading to downstream signaling that suppresses anti-tumor immunity.[5] By inhibiting CD73, this compound is designed to block the production of immunosuppressive adenosine, thereby restoring and enhancing the anti-tumor immune response.
References
- 1. The Clinical Significance of CD73 in Cancer [mdpi.com]
- 2. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD73 promotes colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the use of CD73-IN-10 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in tumor immune evasion.[1][2] It is the rate-limiting enzyme in the conversion of extracellular adenosine (B11128) monophosphate (AMP) to adenosine.[3][4] Adenosine, a potent immunosuppressive molecule, accumulates in the tumor microenvironment (TME) and dampens the anti-tumor immune response by inhibiting the activity of various immune cells, including T cells and natural killer (NK) cells.[1][5] High expression of CD73 on tumor cells and immune cells is often associated with poor prognosis and resistance to cancer therapies.[6][7]
CD73-IN-10 is a potent small molecule inhibitor of CD73.[8] By blocking the enzymatic activity of CD73, this compound prevents the production of immunosuppressive adenosine, thereby restoring and enhancing anti-tumor immunity.[8][9] These application notes provide detailed protocols for the use of this compound in various cell culture-based assays to study its effects on cancer cells and immune cells.
Product Information
| Feature | Description |
| Product Name | This compound |
| Target | CD73 / Ecto-5'-nucleotidase |
| Mechanism | Potent inhibitor of CD73 enzymatic activity[8] |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic function of CD73. In the tumor microenvironment, stressed or dying cells release adenosine triphosphate (ATP). This extracellular ATP is sequentially hydrolyzed by two ectonucleotidases: CD39 converts ATP to AMP, and CD73 then converts AMP to adenosine.[4] Adenosine subsequently binds to A2A and A2B receptors on immune cells, leading to downstream signaling cascades that suppress their anti-tumor functions.[5] this compound blocks the final step of this pathway, reducing adenosine levels and thereby "releasing the brakes" on the immune system to attack cancer cells.[9]
CD73-Adenosine Signaling Pathway
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
Applications in Cell Culture
-
Inhibition of cancer cell proliferation and survival: CD73 inhibition has been shown to reduce the proliferation of various cancer cell lines.[2]
-
Enhancement of chemosensitivity: By blocking a pro-survival pathway, CD73 inhibitors can increase the sensitivity of cancer cells to chemotherapeutic agents.
-
Inhibition of cell migration and invasion: CD73 has non-enzymatic roles in cell adhesion and migration, which can be studied using inhibitors.[2]
-
Reversal of immunosuppression in co-culture models: this compound can be used in co-culture systems of immune cells and cancer cells to assess the restoration of T-cell activation and cytotoxicity.
-
Investigation of downstream signaling pathways: The inhibitor can be used to study the impact of CD73 on signaling pathways such as PI3K/AKT, MAPK/ERK, and NF-κB.[7][10]
Experimental Protocols
Reconstitution and Storage of this compound
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a stock solution of desired concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C. For immediate use, a working solution can be kept at -20°C for up to one month.
General Protocol for Treating Cells with this compound
Note: The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific assay. It is crucial to perform a dose-response experiment to determine the optimal working concentration (e.g., using a range from 1 nM to 10 µM).
Materials:
-
Cancer or immune cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and resume growth overnight in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final concentration of DMSO in the medium is consistent across all conditions and does not exceed 0.1% to avoid solvent toxicity.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the endpoint of the assay.
-
Proceed with the downstream analysis (e.g., proliferation assay, western blot, etc.).
Cell Proliferation Assay (e.g., CCK-8 or MTT)
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cells treated with this compound in a 96-well plate
-
CCK-8 or MTT reagent
-
Plate reader
Protocol:
-
Treat cells with a range of this compound concentrations as described in the general protocol for 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).
CD73 Enzymatic Activity Assay
This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP, which is a direct measure of CD73 activity.
Materials:
-
Cells treated with this compound
-
Phosphate-free buffer (e.g., 20 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 10 mM glucose, pH 7.4)
-
AMP solution (e.g., 1 mM in phosphate-free buffer)
-
Malachite Green Phosphate Assay Kit or similar
Protocol:
-
Plate cells in a 24-well or 48-well plate and allow them to reach approximately 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Wash the cells three times with the phosphate-free buffer to remove any endogenous phosphate.
-
Add the AMP solution to each well to start the enzymatic reaction. Incubate at 37°C for 30-60 minutes.
-
Collect the supernatant from each well.
-
Quantify the amount of free phosphate in the supernatant using a Malachite Green-based assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (e.g., ~620-650 nm).
-
Generate a standard curve with known phosphate concentrations to determine the amount of Pi produced in each sample.
-
Normalize the results to the total protein content of the cells in each well.
Western Blot Analysis of Downstream Signaling
This protocol can be used to investigate the effect of this compound on signaling pathways that may be modulated by CD73 activity, such as the PI3K/AKT or MAPK/ERK pathways.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Protocol:
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Lyse the cells with ice-cold RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Experimental Workflowdot
References
- 1. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD73 increases therapeutic response to immunogenic chemotherapy by promoting dendritic cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD73 and adenosine generation in the creation of regulatory microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | CD73 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 9. Crucial Role for Ecto-5′-Nucleotidase (CD73) in Vascular Leakage during Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for CD73 Inhibitors in Mouse Models
Introduction
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in generating immunosuppressive adenosine (B11128) within the tumor microenvironment.[1][2] By converting adenosine monophosphate (AMP) to adenosine, CD73 contributes to the suppression of anti-tumor immune responses.[1][3] Inhibition of CD73 is a promising cancer immunotherapy strategy, often explored in combination with other treatments like checkpoint inhibitors or chemotherapy to enhance anti-tumor effects.[3][4] These notes provide an overview of the application of CD73 inhibitors in mouse models, including dosage, administration, and experimental protocols.
CD73 Signaling Pathway
The diagram below illustrates the role of CD73 in the adenosine signaling pathway, a key target for cancer immunotherapy.
Caption: CD73-Adenosine Signaling Pathway in the Tumor Microenvironment.
Quantitative Data Summary of CD73 Inhibitors in Mouse Models
The following tables summarize the dosages and administration routes for various CD73 inhibitors used in preclinical mouse models.
Table 1: Anti-CD73 Monoclonal Antibodies
| Antibody/Clone | Mouse Strain | Tumor Model | Dosage | Administration Route | Frequency | Key Outcomes |
| Oleclumab Surrogate (clone 10.3) | BALB/c | CT26 Colorectal | 10 mg/kg or 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Enhanced complete responses when combined with chemotherapy and anti-PD-L1.[4] |
| Oleclumab Surrogate (clone 10.3) | C57BL/6J | MCA205 Sarcoma | 10 mg/kg or 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Significantly increased survival in combination therapy.[4][5] |
| CD73 Comparator Antibody | C57BL/6NTac | MC38hCD73_65 | 10 mg/kg | Intraperitoneal (i.p.) | Twice weekly | Tumor regression when combined with doxorubicin.[6] |
| CD73 Comparator Antibody | C57BL/6NTac | MC38hCD73_65 | 30 mg/kg | Intraperitoneal (i.p.) | Single dose | Reversed chemotherapy-induced intratumoral adenosine levels.[6] |
| Anti-CD73 mAb (clone TY/23) | BALB/c | CT26 Colorectal | 100 µ g/mouse | Intraperitoneal (i.p.) | Every 3-4 days | Increased response to oxaliplatin.[2] |
| Anti-CD73 clones (250 µg) | C57BL/6 | B16F10 Melanoma | 250 µ g/mouse | Intraperitoneal (i.p.) | Days 0 and 3 post-inoculation | Reduced lung metastases.[7] |
Table 2: Small Molecule CD73 Inhibitors
| Inhibitor | Mouse Strain | Model | Dosage | Administration Route | Frequency | Key Outcomes |
| APCP | C57BL/6J | Colitis-Associated Tumorigenesis | 80 µ g/mouse | Intraperitoneal (i.p.) | Every other day | Suppressed severity of colitis-associated tumorigenesis.[8] |
| APCP | C57BL/6 | B-cell Leukemia | 50 mg/kg/day | Intraperitoneal (i.p.) | Daily for 11 days | Found to be non-toxic and mimic phenotypes of CD73 knockout mice.[9] |
| APCP | Spontaneous PDAC | Pancreatic Cancer | 20 mg/kg | Intraperitoneal (i.p.) or Peritumoral | Every other day | Reduced tumor development and growth.[10] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo efficacy study using a CD73 inhibitor in a syngeneic mouse tumor model.
Animal Models and Tumor Cell Culture
-
Animal Selection: Use immunocompetent mouse strains that are appropriate for the chosen syngeneic tumor model (e.g., C57BL/6 or BALB/c mice, 6-8 weeks old).
-
Cell Line Culture: Culture tumor cells (e.g., MC38, CT26, or B16F10) in the recommended medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
Tumor Implantation
-
Subcutaneous Model:
-
Metastasis Model:
-
Prepare the tumor cell suspension as described above.
-
Inject the cells (e.g., 1 x 10^5 B16F10 cells) intravenously into the tail vein.[7]
-
Treatment Administration
-
Tumor Growth Monitoring: Begin monitoring tumor growth 3-5 days after implantation using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 70-100 mm³), randomize the mice into treatment groups.[2][11]
-
Inhibitor Preparation:
-
Antibodies: Dilute the anti-CD73 monoclonal antibody to the desired concentration in sterile PBS.
-
Small Molecules: Dissolve the small molecule inhibitor (e.g., APCP) in a suitable vehicle (e.g., PBS or DMSO).
-
-
Administration:
-
Administer the CD73 inhibitor and control treatments via the predetermined route (e.g., intraperitoneal injection).
-
Follow the dosing schedule as outlined in the experimental design (e.g., twice weekly, every other day).[6][8]
-
For combination studies, co-administer other therapies such as chemotherapy or checkpoint inhibitors according to their established protocols.[4][6]
-
Endpoint Analysis
-
Tumor Growth Inhibition: Continue to measure tumor volume regularly (e.g., 2-3 times per week) to assess the treatment effect.
-
Survival: Monitor the mice for signs of toxicity and record the date of euthanasia due to tumor burden reaching the ethical endpoint (e.g., tumor volume > 1200 mm³).[11]
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, collect tumors and other tissues (e.g., spleen, lymph nodes) for further analysis.
-
Flow Cytometry: Analyze immune cell infiltration (e.g., CD8+ T cells, regulatory T cells) within the tumor.
-
Immunohistochemistry: Assess the expression of relevant markers in tumor sections.
-
Metabolite Analysis: Measure adenosine and AMP levels in the tumor microenvironment via techniques like mass spectrometry to confirm target engagement.[4]
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of a CD73 inhibitor.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting CD73 increases therapeutic response to immunogenic chemotherapy by promoting dendritic cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective activation of anti-CD73 mechanisms in control of primary tumors and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD73 promotes colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. CD73-Dependent Adenosine Signaling through Adora2b Drives Immunosuppression in Ductal Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CD73-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73-IN-10 is a potent and specific inhibitor of CD73 (ecto-5'-nucleotidase), a cell-surface enzyme that plays a critical role in tumor immune evasion.[1][2] CD73 catalyzes the conversion of extracellular adenosine (B11128) monophosphate (AMP) to adenosine.[3][4] The resulting accumulation of adenosine in the tumor microenvironment suppresses the activity of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to proliferate and metastasize.[4] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, restoring anti-tumor immunity. These application notes provide detailed information on the solubility, preparation of solutions, and experimental protocols for this compound.
Mechanism of Action
CD73 is a key enzyme in the purinergic signaling pathway, which regulates immune responses. Extracellular ATP, often released by dying tumor cells, can act as a "find-me" signal for immune cells. However, this anti-tumor signal is rapidly degraded. CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) converts ATP and ADP to AMP. Subsequently, CD73 hydrolyzes AMP into adenosine.[4] Adenosine then binds to A2A and A2B receptors on immune cells, leading to an increase in intracellular cAMP levels. This signaling cascade ultimately suppresses immune cell activation, proliferation, and effector functions.[4] this compound, as a potent inhibitor of CD73, directly blocks this final step of adenosine generation, thereby mitigating adenosine-mediated immunosuppression.
Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound is not publicly available, it is described as a potent CD73 inhibitor.[1][2] For experimental purposes, solubility in common organic solvents should be determined empirically. Based on a related compound, CD73-IN-11, it is anticipated that this compound will be soluble in dimethyl sulfoxide (B87167) (DMSO).[5]
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | Data not available. Expected to be soluble. |
| Ethanol | Data not available. |
| Water | Data not available. Likely poorly soluble. |
| PBS (pH 7.2) | Data not available. Likely poorly soluble. |
Preparation of Stock Solutions and In Vivo Formulations
1. Preparation of a DMSO Stock Solution
-
Safety Precautions: this compound is for research use only. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Procedure:
-
Briefly centrifuge the vial of this compound to ensure the compound is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial.
-
Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
2. Preparation of an In Vivo Formulation (Based on a similar compound, CD73-IN-11)
This protocol provides a starting point for preparing an in vivo formulation suitable for oral or parenteral administration in animal models.[5] Optimization may be required for this compound.
-
Materials:
-
This compound DMSO stock solution
-
PEG300
-
Tween 80
-
Sterile ddH₂O or saline
-
-
Procedure:
-
Calculate the required volume of the this compound DMSO stock solution for the desired final concentration and total volume.
-
In a sterile tube, add the calculated volume of the DMSO stock solution.
-
Add PEG300 (e.g., a volume that is 40% of the final volume) and mix until the solution is clear.
-
Add Tween 80 (e.g., a volume that is 5% of the final volume) and mix until the solution is clear.
-
Add sterile ddH₂O or saline to reach the final desired volume and mix thoroughly. The final vehicle composition would be, for example, 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
References
- 1. This compound | CD73 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cusabio.com [cusabio.com]
- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD73-IN-11 I CAS#: 2766566-11-2 I inhibitor of CD73 I InvivoChem [invivochem.com]
Application of Small Molecule CD73 Inhibitors in Immunotherapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: This document provides detailed application notes and protocols for the study of small molecule inhibitors of CD73, a critical ecto-enzyme in the adenosine (B11128) signaling pathway and a key target in cancer immunotherapy. While the specific compound "CD73-IN-10" is not widely documented in publicly available literature, this guide utilizes data and methodologies from studies of other well-characterized small molecule CD73 inhibitors to provide representative applications. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting CD73.
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a pivotal role in the tumor microenvironment (TME) by converting adenosine monophosphate (AMP) into adenosine.[1][2] Extracellular adenosine is a potent immunosuppressive molecule that dampens the anti-tumor immune response by inhibiting the activity of various immune cells, including T cells and natural killer (NK) cells.[3][4] By blocking the production of adenosine, CD73 inhibitors can restore immune function and enhance the efficacy of other cancer therapies, such as checkpoint blockade.[4][5]
Mechanism of Action
Small molecule CD73 inhibitors typically act by competitively binding to the active site of the CD73 enzyme, thereby preventing the hydrolysis of AMP to adenosine.[6] This leads to a reduction in immunosuppressive adenosine levels within the TME, which in turn can lead to:
-
Restoration of T cell and NK cell function: Reduced adenosine levels alleviate the suppression of cytotoxic lymphocytes, allowing them to more effectively target and eliminate tumor cells.[3][5]
-
Enhanced anti-tumor immunity: By "releasing the brakes" on the immune system, CD73 inhibition can lead to a more robust and sustained anti-tumor immune response.[4]
-
Synergy with other immunotherapies: CD73 inhibitors have shown promise in combination with other checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, as well as with chemotherapy and radiation therapy.[4][7][8]
Data Presentation
The following tables summarize representative quantitative data for small molecule CD73 inhibitors from various preclinical studies.
Table 1: In Vitro Efficacy of Representative Small Molecule CD73 Inhibitors
| Compound ID | Target Species | Assay Type | IC50 / Ki | Reference |
| AB680 | Human CD73 | Enzymatic Activity | 4.9 pM (Ki) | [3] |
| LY3475070 | Human CD73 | Enzymatic Activity | 6 nM (IC50) | [6] |
| PSB-12379 | Human CD73 | Enzymatic Activity | 21 nM (Ki) | [6] |
| Compound 12f | Human CD73 | Enzymatic Activity | 60 nM (IC50) | [9] |
| A-001421 | Human CD73 | Enzymatic Activity | 40 pM (IC50) | [10] |
| A-001421 | Mouse CD73 | Enzymatic Activity | 1 nM (IC50) | [10] |
Table 2: In Vivo Efficacy of Representative Small Molecule CD73 Inhibitors
| Compound/Model | Tumor Model | Treatment Regimen | Outcome | Reference |
| A-001421 + anti-PD-1 | Syngeneic mouse model | Combination therapy | Significant inhibition of tumor growth | [10] |
| CD73 siRNA or APCP | Rat glioblastoma model | Monotherapy | Reduced tumor size by 40-45% | [11] |
| Anti-CD73 mAb + Chemotherapy | CT26 colorectal cancer | Combination therapy | Improved survival and tumor growth inhibition | [7][8] |
| CD73-deficient mice | B16F10 melanoma | Genetic knockout | Resistant to lung metastasis | [2] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of CD73 inhibitors are provided below.
Protocol 1: In Vitro CD73 Enzymatic Activity Assay (Colorimetric)
This protocol is adapted from a commercially available 5'-Nucleotidase assay kit and is designed to measure the enzymatic activity of CD73 and the inhibitory potential of test compounds.[3]
Materials:
-
Recombinant human or mouse CD73 enzyme
-
This compound or other small molecule inhibitor
-
Adenosine 5'-monophosphate (AMP) substrate
-
Assay buffer
-
Phosphate (B84403) standard
-
Malachite Green reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Reconstitute recombinant CD73, AMP, and phosphate standards in assay buffer to the desired concentrations. Prepare a serial dilution of the CD73 inhibitor.
-
Reaction Setup:
-
Add 20 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the CD73 inhibitor at various concentrations to the test wells. Add 10 µL of assay buffer to the control wells.
-
Add 10 µL of recombinant CD73 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 10 µL of AMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction & Detection:
-
Stop the reaction by adding 150 µL of Malachite Green reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Generate a phosphate standard curve.
-
Calculate the amount of phosphate produced in each well using the standard curve.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
Protocol 2: In Vivo Syngeneic Mouse Tumor Model Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a CD73 inhibitor, alone or in combination with other immunotherapies.[1][12]
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma, 4T1 breast cancer)
-
This compound or other small molecule inhibitor formulated for in vivo administration
-
Anti-PD-1 or other checkpoint inhibitor antibody (for combination studies)
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Inject 1 x 10^5 to 1 x 10^6 tumor cells subcutaneously into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Animal Randomization: Randomize mice into treatment groups (e.g., Vehicle control, CD73 inhibitor alone, anti-PD-1 alone, combination therapy).
-
Treatment Administration:
-
Administer the CD73 inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
For combination studies, administer the checkpoint inhibitor antibody (e.g., intraperitoneally) according to its established protocol.
-
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize mice according to institutional guidelines.
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between treatment groups.
-
Optional: Collect tumors and spleens at the end of the study for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of CD73 inhibitors in immunotherapy.
Caption: The CD73-adenosine signaling pathway and the mechanism of action of this compound.
Caption: A typical preclinical experimental workflow for the evaluation of a novel CD73 inhibitor.
Caption: Logical flow from CD73 inhibition to anti-tumor effects.
References
- 1. Targeting CD73 increases therapeutic response to immunogenic chemotherapy by promoting dendritic cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Clinical Significance of CD73 in Cancer [mdpi.com]
- 5. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD73: agent development potential and its application in diabetes and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. CD73 Downregulation Decreases In Vitro and In Vivo Glioblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CD73-IN-10: A Potent Inhibitor for Blocking Adenosine Production
For Research Use Only.
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in the generation of extracellular adenosine (B11128) from adenosine monophosphate (AMP).[1][2] In the tumor microenvironment (TME), elevated levels of adenosine act as a potent immunosuppressive molecule, hindering the anti-tumor activity of various immune cells, including T cells and Natural Killer (NK) cells.[1][3][4] This immunosuppression allows cancer cells to evade immune surveillance and proliferate.[4][5] CD73-IN-10 is a potent small molecule inhibitor of CD73, designed to block the enzymatic activity of CD73 and thereby reduce the production of immunosuppressive adenosine.[1] By inhibiting CD73, this compound aims to restore and enhance anti-tumor immune responses, making it a valuable tool for cancer research and drug development.[1][3] These application notes provide detailed protocols for utilizing this compound to study the blockade of adenosine production and its downstream effects on immune cell function.
Mechanism of Action
This compound functions by directly inhibiting the catalytic activity of the CD73 enzyme. The canonical pathway of extracellular adenosine production involves the sequential dephosphorylation of adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) to AMP by the ectonucleotidase CD39. CD73 then catalyzes the final and rate-limiting step, the hydrolysis of AMP into adenosine and inorganic phosphate (B84403).[2][6] Adenosine subsequently binds to its receptors (primarily A2A and A2B) on immune cells, leading to downstream signaling that suppresses immune cell activation, proliferation, and effector functions.[2][3] this compound blocks this cascade at the source by preventing the conversion of AMP to adenosine.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table provides representative data for other well-characterized small molecule CD73 inhibitors to illustrate the expected potency.
| Compound Name | Target | Assay Type | Cell Line/System | IC50/Ki |
| This compound | CD73 | (Not Publicly Available) | (Not Publicly Available) | Potent Inhibitor |
| AB-680 | Human CD73 | Enzymatic Activity | Soluble hCD73 | 4.9 pM (Ki) |
| OP-5244 | CD73 | Enzymatic Activity | - | 0.25 nM (IC50) |
| CD73-IN-5 | CD73 | Enzymatic Activity | - | 19 nM (IC50) |
| CD73-IN-3 | CD73 | Cell-based Activity | Calu6 cells | 7.3 nM (IC50) |
Table 1: Representative Inhibitory Activities of Small Molecule CD73 Inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies to assess the efficacy of this compound in blocking adenosine production and reversing immune suppression.
In Vitro CD73 Enzymatic Activity Assay (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The amount of Pi produced is directly proportional to CD73 enzymatic activity.
Materials:
-
Recombinant human CD73 protein
-
Adenosine 5'-monophosphate (AMP)
-
This compound
-
Phosphate-free buffer (e.g., 2 mM MgCl₂, 125 mM NaCl, 1 mM KCl, 10 mM glucose, 10 mM HEPES, pH 7.2)
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
-
Plate reader capable of measuring absorbance at 620-640 nm
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate-free buffer to create a dose-response curve.
-
In a 96-well plate, add a constant amount of recombinant CD73 to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a saturating concentration of AMP (e.g., 250 µM) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and measure the generated phosphate using the Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.
-
Read the absorbance at the recommended wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Quantification of Adenosine in Cell Culture Supernatants by LC-MS/MS
This protocol describes the quantification of adenosine produced by CD73-expressing cells and the effect of this compound.
Materials:
-
CD73-expressing cell line (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
This compound
-
AMP
-
Phosphate Buffered Saline (PBS)
-
Internal standard (e.g., ¹³C₅-adenosine)
-
Ammonium acetate
-
LC-MS/MS system
Protocol:
-
Seed CD73-expressing cells in a multi-well plate and culture until they reach the desired confluency.
-
Wash the cells twice with pre-warmed PBS.
-
Treat the cells with varying concentrations of this compound or vehicle control in serum-free medium for a predetermined time (e.g., 1-2 hours).
-
Add AMP to the medium to serve as the substrate for CD73.
-
Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Collect the cell culture supernatant.
-
To precipitate proteins, add cold acetonitrile containing the internal standard to the supernatant.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for adenosine quantification.[2][3]
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of this compound to restore T-cell proliferation in the presence of immunosuppressive AMP.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium with supplements
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
CD73-expressing cells (co-culture) or AMP
-
This compound
-
Flow cytometer
Protocol:
-
Isolate PBMCs from healthy donor blood.
-
Label the T-cells with CFSE according to the manufacturer's protocol.[5][7]
-
In a 96-well plate, set up the following conditions:
-
Unstimulated T-cells
-
Stimulated T-cells (with anti-CD3/CD28)
-
Stimulated T-cells + AMP
-
Stimulated T-cells + AMP + varying concentrations of this compound
-
-
If using a co-culture system, add the CFSE-labeled T-cells to a monolayer of CD73-expressing cancer cells.
-
Culture the cells for 3-5 days at 37°C in a CO₂ incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the samples by flow cytometry, gating on the T-cell populations.
-
Assess T-cell proliferation by measuring the dilution of the CFSE signal. Each peak of decreasing fluorescence intensity represents a cell division.
References
- 1. CD73 enzyme activity assays [bio-protocol.org]
- 2. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 3. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. med.und.edu [med.und.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry using CD73-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a critical role in the tumor microenvironment by generating immunosuppressive adenosine (B11128).[1][2] It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, which can then bind to adenosine receptors on immune cells, dampening the anti-tumor immune response.[1][2] This immunosuppressive activity makes CD73 a compelling target for cancer immunotherapy. CD73-IN-10 is a potent small molecule inhibitor of CD73, designed to block its enzymatic activity and thereby reduce the production of adenosine in the tumor microenvironment.[1][3] These application notes provide a detailed protocol for utilizing this compound in flow cytometry to assess its impact on CD73-expressing cells.
Mechanism of Action of CD73 Inhibitors
CD73 is a key enzyme in the purinergic signaling pathway, which regulates inflammation and immunity.[2] In the tumor microenvironment, stressed or dying cells release adenosine triphosphate (ATP). ATP is sequentially hydrolyzed to AMP by CD39, and then CD73 converts AMP to adenosine.[2] Adenosine then signals through its receptors (primarily A2A and A2B) on immune cells like T cells and natural killer (NK) cells, leading to immunosuppression and allowing cancer cells to evade the immune system.[2][4] CD73 inhibitors, such as this compound, block the enzymatic function of CD73, thereby preventing the production of immunosuppressive adenosine and restoring anti-tumor immunity.[1]
Signaling Pathway Diagram
Caption: The CD73 signaling pathway illustrating the conversion of ATP to immunosuppressive adenosine and the inhibitory action of this compound.
Quantitative Data Summary
While specific quantitative data for this compound in flow cytometry applications is not yet widely published, the following table provides a template for how such data could be presented. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Parameter | Value | Cell Line(s) | Assay Conditions |
| This compound IC50 | User Determined | e.g., MDA-MB-231, NCI-H292 | 24-hour incubation |
| Optimal Concentration | User Determined | User Determined | User Determined |
| Effect on CD73+ Cells | User Determined | User Determined | User Determined |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's datasheet for the molecular weight of this compound.
-
Calculate the amount of DMSO required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and dissolve it in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
Protocol 2: Flow Cytometry for CD73 Expression and Inhibition by this compound
This protocol is designed to assess the effect of this compound on the detection of CD73 on the cell surface by flow cytometry.
Materials:
-
CD73-positive cell line (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
This compound stock solution
-
Anti-human CD73 antibody (conjugated to a fluorophore, e.g., PE or APC)
-
Isotype control antibody (matching the host and isotype of the anti-CD73 antibody, conjugated to the same fluorophore)
-
Fixable viability dye
-
96-well round-bottom plate or FACS tubes
Experimental Workflow Diagram:
Caption: A streamlined workflow for assessing the effect of this compound on CD73-expressing cells using flow cytometry.
Procedure:
-
Cell Culture and Treatment: a. Culture a CD73-positive cell line in complete medium until approximately 80% confluency. b. Harvest the cells and perform a cell count. c. Seed the cells in a 96-well round-bottom plate at a density of 1-2 x 105 cells per well. d. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a DMSO vehicle control. e. Add the diluted this compound or vehicle control to the appropriate wells and incubate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Staining: a. After incubation, harvest the cells by centrifugation (300-400 x g for 5 minutes). b. Wash the cells once with cold PBS. c. Resuspend the cells in PBS and stain with a fixable viability dye according to the manufacturer's instructions to distinguish live and dead cells. d. Wash the cells with FACS buffer. e. Resuspend the cells in FACS buffer containing the anti-human CD73 antibody or the corresponding isotype control at the recommended dilution. f. Incubate for 30 minutes at 4°C in the dark. g. Wash the cells twice with FACS buffer. h. Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
-
Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the live, single-cell population. c. Analyze the median fluorescence intensity (MFI) of the CD73 staining in the treated and control samples. d. The percentage of CD73-positive cells can also be quantified.
Expected Results:
Treatment with this compound is expected to inhibit the enzymatic activity of CD73. Depending on the inhibitor's mechanism, it may or may not affect the binding of the anti-CD73 antibody used for staining. If the inhibitor and the antibody have overlapping binding sites, a decrease in the MFI of CD73 staining may be observed. If their binding sites are distinct, the MFI may not change, and a functional assay would be required to demonstrate inhibition.
Protocol 3: Functional Assay for CD73 Activity (Optional - Plate-based)
To directly measure the inhibitory effect of this compound on the enzymatic activity of CD73, a plate-based assay measuring the conversion of AMP to adenosine can be performed. Several commercial kits are available for this purpose.
General Principle:
-
Cells are incubated with this compound at various concentrations.
-
AMP is added as a substrate.
-
The amount of adenosine produced or the remaining AMP is quantified using a colorimetric or fluorescence-based method.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background staining | - Inadequate washing- Non-specific antibody binding- High antibody concentration | - Increase the number of wash steps.- Include an Fc block step before antibody staining.- Titrate the antibody to determine the optimal concentration. |
| Low CD73 signal | - Low CD73 expression on the cell line- Antibody not working | - Confirm CD73 expression by another method (e.g., Western blot).- Use a different anti-CD73 antibody clone or a positive control cell line. |
| High cell death | - this compound is cytotoxic at the tested concentrations | - Perform a dose-response curve to determine the non-toxic concentration range.- Reduce the incubation time. |
| Inconsistent results | - Inconsistent cell numbers- Pipetting errors- Variation in incubation times | - Ensure accurate cell counting and seeding.- Use calibrated pipettes and be precise with reagent addition.- Standardize all incubation times. |
Conclusion
This application note provides a comprehensive guide for utilizing the CD73 inhibitor, this compound, in flow cytometry-based assays. The provided protocols offer a framework for assessing the expression of CD73 on target cells and can be adapted to evaluate the inhibitory potential of this compound. Careful optimization of experimental parameters, including inhibitor concentration and incubation time, is crucial for obtaining reliable and reproducible results. These methods will be valuable for researchers and drug development professionals investigating the therapeutic potential of targeting the CD73-adenosine pathway in cancer and other diseases.
References
Application Notes and Protocols: Evaluating the Synergy of a CD73 Inhibitor in Combination with Checkpoint Inhibitors
Note: The specific compound "CD73-IN-10" is not documented in publicly available scientific literature. Therefore, these application notes and protocols are based on the principles and published data for representative small molecule CD73 inhibitors to guide researchers in designing and executing similar preclinical studies.
Introduction
CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in generating immunosuppressive adenosine (B11128) within the tumor microenvironment (TME).[1][2] By converting adenosine monophosphate (AMP) to adenosine, CD73 contributes to the suppression of anti-tumor immunity, thereby promoting tumor growth and metastasis.[3][4] The inhibition of CD73 presents a promising therapeutic strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies, particularly immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 antibodies.[2][4] Combining a CD73 inhibitor with an ICI is expected to have a synergistic effect by tackling two distinct immunosuppressive mechanisms: the adenosine pathway and the PD-1/PD-L1 axis.[5]
These application notes provide a comprehensive overview of the mechanism of action, preclinical data, and detailed experimental protocols for evaluating the combination of a small molecule CD73 inhibitor with a checkpoint inhibitor in syngeneic mouse models.
Mechanism of Action: A Dual Approach to Restoring Anti-Tumor Immunity
The combination of a CD73 inhibitor and a checkpoint inhibitor targets two key pathways that tumors exploit to evade the immune system:
-
CD73 Inhibition: Small molecule inhibitors of CD73 block the enzymatic activity of this protein, preventing the conversion of AMP to adenosine in the TME.[1] This reduction in adenosine levels alleviates the suppression of various immune cells, including T cells and Natural Killer (NK) cells, and can lead to a more robust anti-tumor immune response.[2][3]
-
Checkpoint Inhibition (e.g., anti-PD-1): Antibodies targeting the PD-1 receptor on T cells or its ligand PD-L1 on tumor cells disrupt the inhibitory signaling that leads to T-cell exhaustion. This "releases the brakes" on the immune system, allowing for a more effective T-cell-mediated killing of cancer cells.
The synergistic effect of this combination therapy is based on the principle that by blocking both the production of an immunosuppressive metabolite (adenosine) and a key T-cell inhibitory signal (PD-1/PD-L1), a more comprehensive and durable anti-tumor immune response can be achieved.[5]
Caption: CD73-Adenosine Signaling Pathway and Therapeutic Intervention.
Preclinical Data Summary
The following tables summarize representative preclinical data from studies evaluating the combination of a CD73 inhibitor with a checkpoint inhibitor in syngeneic mouse tumor models.
Table 1: In Vivo Efficacy of a CD73 Inhibitor in Combination with anti-PD-L1
| Treatment Group | Tumor Growth Inhibition (%) | Complete Responders (%) |
| Vehicle Control | 0 | 0 |
| CD73 Inhibitor (monotherapy) | 15-25 | 0-10 |
| anti-PD-L1 (monotherapy) | 30-40 | 10-20 |
| CD73 Inhibitor + anti-PD-L1 | 60-80 | 40-60 |
Data are representative and compiled from various preclinical studies.
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | Ki67+ CD8+ T Cells (% of CD8+) | Granzyme B+ CD8+ T Cells (% of CD8+) |
| Vehicle Control | 5-10 | 10-15 | 5-10 |
| CD73 Inhibitor (monotherapy) | 8-15 | 15-25 | 10-20 |
| anti-PD-L1 (monotherapy) | 15-25 | 20-35 | 15-25 |
| CD73 Inhibitor + anti-PD-L1 | 25-40 | 40-60 | 30-50 |
Data are representative and compiled from various preclinical studies.
Experimental Protocols
This section provides a detailed protocol for an in vivo efficacy study to evaluate a CD73 inhibitor in combination with an anti-PD-1 antibody in a syngeneic mouse model.
In Vivo Efficacy Study in a Syngeneic Mouse Model
1. Cell Line and Animal Model
-
Cell Line: CT26 (murine colon carcinoma) or MC38 (murine colon adenocarcinoma) are commonly used. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Animal Model: 6-8 week old female BALB/c mice (for CT26) or C57BL/6 mice (for MC38). Animals should be acclimated for at least one week before the start of the experiment.
2. Tumor Implantation
-
Harvest cultured tumor cells and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
3. Treatment Groups and Dosing
-
Randomize mice into treatment groups (n=10-15 per group) when tumors reach an average volume of 80-100 mm³.
-
Group 1: Vehicle control (e.g., oral gavage or intraperitoneal injection, depending on the formulation of the CD73 inhibitor).
-
Group 2: CD73 inhibitor (dose and schedule to be determined by prior pharmacokinetic and pharmacodynamic studies).
-
Group 3: anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).
-
Group 4: CD73 inhibitor + anti-PD-1 antibody (combination therapy).
-
4. Tumor Measurement and Monitoring
-
Measure tumor dimensions (length and width) with digital calipers three times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the study.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if signs of excessive toxicity are observed.
5. Pharmacodynamic and Immunophenotyping Analysis (at study endpoint)
-
Collect tumors and spleens from a subset of animals in each group.
-
Prepare single-cell suspensions from tumors for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Analyze the expression of activation and exhaustion markers on T cells (e.g., Ki67, Granzyme B, PD-1, TIM-3).
-
Measure adenosine levels in the tumor interstitial fluid via microdialysis or in tumor homogenates using mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 4. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring CD73 Inhibition with CD73-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a critical enzyme in the purinergic signaling pathway, which plays a pivotal role in tumor immune evasion.[1][2] This cell-surface enzyme catalyzes the dephosphorylation of adenosine (B11128) monophosphate (AMP) to adenosine.[3][4] In the tumor microenvironment (TME), elevated levels of adenosine suppress the activity of immune cells, such as T cells and natural killer (NK) cells, thereby allowing cancer cells to proliferate and metastasize.[5][6] Consequently, the inhibition of CD73 has emerged as a promising therapeutic strategy in oncology.[2]
CD73-IN-10 is a potent, small-molecule inhibitor of CD73.[7] Its mechanism of action involves blocking the enzymatic activity of CD73, which in turn reduces the production of immunosuppressive adenosine in the TME.[7] This reduction in adenosine can restore anti-tumor immune responses.[8] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against CD73 using common in vitro assay methods.
CD73-Adenosine Signaling Pathway
The canonical pathway of extracellular adenosine production begins with the release of adenosine triphosphate (ATP) from stressed or dying cells. ATP is then hydrolyzed to AMP by the ectonucleotidase CD39. Subsequently, CD73 converts AMP into adenosine, which then binds to A2A and A2B receptors on immune cells, triggering downstream signaling that leads to immunosuppression.[1]
Quantitative Data for CD73 Inhibition
The inhibitory potency of CD73 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative data for small molecule CD73 inhibitors.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Human CD73 | Enzymatic | Data in Patent[7] | [7] |
| CD73-IN-5 | Human CD73 | Enzymatic | 19 nM | |
| AB680 | Human CD73 | Enzymatic | 5.6 nM (in plasma) | |
| AMP-CP | Human CD73 | Enzymatic | 0.157 µM (at 5 µM AMP) |
Note: The specific IC50 value for this compound is detailed in patent WO2022068929A1.[7] The values for other inhibitors are provided for comparative purposes.
Experimental Protocols
Several methods can be employed to measure the enzymatic activity of CD73 and the inhibitory effect of compounds like this compound. The most common are colorimetric, luminescence-based, and HPLC-based assays.
General Experimental Workflow
The general workflow for assessing a novel CD73 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
Protocol 1: Colorimetric Malachite Green Assay for CD73 Activity
This assay measures the inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant Human CD73
-
This compound
-
AMP (substrate)
-
Assay Buffer (e.g., 20 mM Tris-HCl, 1 mM MgCl2, pH 7.4)
-
Malachite Green Reagent
-
Phosphate Standard
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., AMP-CP).
-
Enzyme and Inhibitor Incubation: Add 10 µL of diluted this compound or control to the wells of a 96-well plate. Add 20 µL of recombinant human CD73 (at a final concentration of ~0.5-1 ng/µL) to each well. Incubate for 15-30 minutes at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding 20 µL of AMP solution (at a final concentration near the Km value for CD73, typically 5-10 µM). Incubate for 20-30 minutes at 37°C.
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. This reagent will react with the free phosphate produced. Incubate for 15-20 minutes at room temperature for color development.
-
Measurement: Measure the absorbance at ~630 nm using a microplate reader.
-
Data Analysis:
-
Generate a phosphate standard curve.
-
Convert the absorbance readings of the samples to phosphate concentration using the standard curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Luminescence-Based Assay for CD73 Activity
This assay quantifies the remaining AMP after the enzymatic reaction, which is inversely proportional to CD73 activity.
Materials:
-
Recombinant Human CD73
-
This compound
-
AMP (substrate)
-
Assay Buffer (e.g., 20 mM Tris-HCl, 1 mM MgCl2, pH 7.4)
-
Commercial luminescence-based AMP detection kit (e.g., AMP-Glo™ Assay)
-
Opaque 96-well microplate
-
Luminometer
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of this compound and the enzyme as described in the colorimetric assay protocol.
-
Enzyme and Inhibitor Incubation: Add 5 µL of diluted this compound or control to the wells of an opaque 96-well plate. Add 10 µL of recombinant human CD73 to each well. Incubate for 15-30 minutes at 37°C.
-
Enzymatic Reaction: Start the reaction by adding 10 µL of AMP solution. Incubate for 20-30 minutes at 37°C.
-
AMP Detection: Stop the CD73 reaction and initiate the AMP detection by adding the reagents from the commercial kit according to the manufacturer's instructions. This typically involves a kinase reaction to convert the remaining AMP to ATP, followed by a luciferase-luciferin reaction that produces light.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis:
-
The luminescence signal is inversely proportional to CD73 activity.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value as described for the colorimetric assay.
-
Protocol 3: HPLC-Based Assay for Adenosine Production
This method directly measures the product of the CD73 reaction, adenosine, providing a highly sensitive and specific readout.
Materials:
-
CD73-expressing cells (e.g., MDA-MB-231) or recombinant CD73
-
This compound
-
AMP (substrate)
-
Cell culture medium or assay buffer
-
HPLC system with a C18 column and UV detector
-
Adenosine standard
-
Perchloric acid or other stop solution
Procedure:
-
Cell Culture and Treatment:
-
Plate CD73-expressing cells in a 24-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Enzymatic Reaction:
-
Wash the cells to remove any pre-existing adenosine.
-
Add AMP solution to each well to initiate the reaction. Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection and Preparation:
-
Collect the supernatant from each well.
-
Stop the reaction by adding a stop solution like ice-cold perchloric acid.
-
Centrifuge the samples to pellet any precipitate and collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the samples onto an HPLC system equipped with a C18 reverse-phase column.
-
Use an appropriate mobile phase (e.g., a gradient of methanol (B129727) and phosphate buffer) to separate adenosine from other components.
-
Detect adenosine by its UV absorbance at ~260 nm.
-
-
Data Analysis:
-
Generate a standard curve with known concentrations of adenosine.
-
Quantify the amount of adenosine produced in each sample by comparing the peak area to the standard curve.
-
Calculate the percent inhibition of adenosine production for each concentration of this compound.
-
Determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for measuring the inhibitory activity of this compound. The choice of assay will depend on the specific experimental needs, available equipment, and desired throughput. Consistent and accurate measurement of CD73 inhibition is crucial for the preclinical development of novel cancer immunotherapies targeting the adenosine pathway.
References
- 1. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Small-molecule CD73 inhibitors for the immunotherapy of cancer: a patent and literature review (2017–present) | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AU2020340299A1 - Crystalline forms of a CD73 inhibitor - Google Patents [patents.google.com]
Troubleshooting & Optimization
CD73-IN-10 stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CD73 inhibitor, CD73-IN-10. The information provided is designed to address common challenges, particularly stability issues encountered in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of CD73, also known as ecto-5'-nucleotidase (NT5E). CD73 is a cell-surface enzyme that plays a critical role in the purinergic signaling pathway by converting adenosine (B11128) monophosphate (AMP) to adenosine. Adenosine in the tumor microenvironment has immunosuppressive effects, hindering the activity of immune cells such as T cells and natural killer (NK) cells.[1] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby promoting an anti-tumor immune response.
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: Many small molecules are hydrophobic and have limited solubility in aqueous-based media.
-
High Final Concentration: The concentration of this compound in your experiment may exceed its solubility limit in the final medium.
-
Solvent Shock: Rapid dilution of a high-concentration stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to crash out of solution.
-
Media Components: Interactions with components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can reduce the solubility of the compound.
-
Temperature and pH: Changes in temperature or pH can affect the solubility of the inhibitor.
-
Evaporation: Over time, evaporation of the medium in the incubator can increase the concentration of the inhibitor, leading to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
While specific solubility data for this compound is not widely published, similar small molecule inhibitors are typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO.
Q4: How should I store the this compound stock solution?
For long-term storage, it is recommended to store the powdered form of this compound at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, allow the aliquot to thaw completely and warm to room temperature.
Troubleshooting Guides
Issue: Precipitate Formation During Preparation of Working Solution
If you observe precipitation when diluting your this compound stock solution into your aqueous experimental buffer or cell culture medium, follow this troubleshooting workflow:
Issue: Precipitate Formation in Cell Culture Over Time
If this compound appears soluble initially but precipitates in the cell culture plate after incubation, consider the following:
| Potential Cause | Recommended Solution |
| Media Evaporation | Ensure proper humidification of the incubator. For long-term experiments, use plates with low-evaporation lids or seal plates with gas-permeable tape. |
| Temperature Fluctuations | Minimize the time culture plates are outside the incubator. If frequent observation is necessary, use a microscope with an environmental chamber. |
| Interaction with Cellular Metabolites | This is less common but possible. If other causes are ruled out, consider if cellular activity is altering the local microenvironment (e.g., pH changes) in a way that affects solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Briefly centrifuge the vial of powdered this compound to ensure all powder is at the bottom.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex thoroughly to dissolve. If necessary, gently warm the solution to 37°C or sonicate briefly. Ensure the solution is clear before storage.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Crucial Step: Perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock.
-
Pre-warm your complete cell culture medium to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the 100 µM intermediate stock solution. For a final concentration of 10 µM, you would add 100 µL of the 100 µM intermediate stock to 900 µL of medium. This minimizes "solvent shock".
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration should ideally be kept below 0.5% to avoid solvent toxicity.
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
-
Prepare a serial dilution of your high-concentration this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells containing your complete cell culture medium (e.g., 198 µL). Include a DMSO-only control.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period that mimics your experiment's duration.
-
Visually inspect the wells for any signs of precipitation. For a more quantitative assessment, you can read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance indicates precipitation.
-
The highest concentration that remains clear is the maximum working soluble concentration under your specific experimental conditions.
CD73 Signaling Pathway
The following diagram illustrates the role of CD73 in the adenosine signaling pathway and the point of inhibition by this compound.
By following these guidelines and protocols, researchers can mitigate stability issues with this compound and ensure more reliable and reproducible experimental outcomes.
References
Technical Support Center: Enhancing the In Vivo Efficacy of CD73-IN-10
A Note on Nomenclature: Publicly available research extensively documents a potent and selective non-nucleotide small molecule inhibitor of CD73 designated as compound 74 in the scientific literature, and also available commercially as CD73-IN-5 . While the specific compound "CD73-IN-10" is not detailed in the reviewed literature, the information presented here is based on its close analog, CD73-IN-5, and general principles for optimizing the in vivo efficacy of small molecule CD73 inhibitors. Researchers using this compound are advised to adapt these guidelines based on their own empirical data.
I. Frequently Asked Questions (FAQs)
Q1: My this compound is showing poor efficacy in my mouse tumor model. What are the potential reasons?
A1: Suboptimal in vivo efficacy of a small molecule inhibitor like this compound can stem from several factors:
-
Poor Bioavailability: The compound may have low solubility in aqueous solutions, leading to poor absorption and distribution to the tumor site.
-
Rapid Metabolism and Clearance: The inhibitor might be quickly metabolized by the liver or cleared by the kidneys, preventing it from reaching therapeutic concentrations in the tumor microenvironment.
-
Suboptimal Dosing or Schedule: The dose might be too low, or the dosing frequency may not be sufficient to maintain a therapeutic concentration of the inhibitor.
-
Tumor Microenvironment (TME) Resistance: The TME can be highly immunosuppressive. High levels of adenosine (B11128), the product of CD73 activity, can suppress the function of immune cells that are crucial for anti-tumor responses.[1][2] Monotherapy with a CD73 inhibitor may not be sufficient to overcome this suppression.
-
Lack of Target Engagement: The compound may not be reaching and binding to CD73 in the tumor at sufficient levels to inhibit its enzymatic activity.
Q2: How can I improve the solubility and formulation of this compound for in vivo studies?
A2: For non-nucleotide small molecule inhibitors, which are often hydrophobic, improving solubility is a critical first step. Based on the data for the analog CD73-IN-5, which is soluble in DMSO (≥ 50 mg/mL), a common approach is to first dissolve the compound in an organic solvent and then dilute it in a vehicle suitable for animal administration.
Recommended Formulation Strategy:
-
Primary Solubilization: Prepare a high-concentration stock solution in 100% DMSO.
-
Vehicle Selection: For in vivo administration, common vehicles include:
-
A mixture of DMSO and saline.
-
A formulation containing solubilizing agents such as PEG400, Tween 80, or carboxymethylcellulose (CMC).
-
-
Final Preparation: Dilute the DMSO stock solution into the chosen vehicle. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals (typically ≤10% for intraperitoneal injection and ≤5% for intravenous injection) to avoid toxicity.
Q3: What are the recommended starting points for dosing and administration routes for a small molecule CD73 inhibitor?
A3: The optimal dose and route will depend on the specific pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. However, based on preclinical studies with other small molecule CD73 inhibitors and anti-CD73 antibodies, here are some general recommendations:
-
Route of Administration: Intraperitoneal (i.p.) injection is a common starting point for preclinical studies as it can provide good systemic exposure. Oral gavage (p.o.) may also be an option if the compound has favorable oral bioavailability.
-
Dosing Schedule: A once-daily (QD) or twice-daily (BID) dosing schedule is often used to maintain therapeutic drug levels.
-
Dose Range Finding: It is essential to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose that shows biological activity (e.g., reduction of adenosine in the TME).
Q4: Should I consider combination therapy to improve the efficacy of this compound?
A4: Yes, combination therapy is a highly promising strategy for enhancing the anti-tumor effects of CD73 inhibitors.[3] The rationale is to target multiple immunosuppressive pathways simultaneously. Promising combination partners include:
-
Immune Checkpoint Inhibitors: Antibodies targeting PD-1, PD-L1, or CTLA-4 can work synergistically with CD73 inhibition to enhance the activity of anti-tumor T cells.[1]
-
Chemotherapy: Conventional chemotherapeutic agents can induce immunogenic cell death, releasing ATP into the TME. This ATP can be converted to immunosuppressive adenosine by CD73. Combining chemotherapy with a CD73 inhibitor can block this immunosuppressive effect and enhance the therapeutic outcome.[4]
-
Radiotherapy: Similar to chemotherapy, radiation can increase extracellular ATP. Combining radiotherapy with CD73 inhibition can therefore potentiate the anti-tumor immune response.
II. Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during in vivo experiments with this compound.
Guide 1: Poor or Inconsistent Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Steps |
| Inadequate Formulation/Solubility | 1. Confirm the solubility of your batch of this compound in DMSO. 2. Prepare fresh formulations for each experiment. 3. Visually inspect the final formulation for any precipitation before administration. 4. Consider alternative formulation vehicles (e.g., with different solubilizing agents). |
| Suboptimal Dose or Schedule | 1. Perform a pharmacokinetic (PK) study to determine the half-life and exposure of this compound in your animal model. 2. Conduct a dose-response study to identify a dose that provides sustained target inhibition. 3. Consider increasing the dosing frequency if the compound has a short half-life. |
| Insufficient Target Engagement | 1. Perform a pharmacodynamic (PD) study to measure the inhibition of CD73 activity in the tumor or plasma after treatment. This can be done by measuring adenosine levels or the conversion of AMP to adenosine. 2. If target engagement is low, reconsider the dose and formulation. |
| Tumor Model Resistance | 1. Evaluate the expression of CD73 in your tumor model. High expression may require higher doses or combination therapy. 2. Characterize the immune infiltrate of your tumor model. "Cold" tumors with few T cells may be less responsive to immunotherapy. 3. Implement a combination therapy strategy (e.g., with an anti-PD-1 antibody). |
Guide 2: Observed Toxicity or Adverse Effects
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | 1. Administer the vehicle alone to a control group of animals to assess its tolerability. 2. Reduce the concentration of organic solvents (e.g., DMSO) in the final formulation. |
| On-Target Toxicity | 1. CD73 plays a role in normal physiological processes, and its inhibition could potentially lead to side effects. 2. Perform a dose de-escalation study to find a dose that is efficacious but better tolerated. 3. Monitor animals closely for clinical signs of toxicity. |
| Off-Target Effects | 1. While CD73-IN-5 is reported to be selective, off-target activities are always a possibility with small molecules. 2. If unexpected toxicity is observed, consider profiling the inhibitor against a panel of related enzymes or receptors. |
III. Data Presentation
Table 1: Properties of the CD73 Inhibitor Analog (CD73-IN-5 / Compound 74)
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₅FN₈ | [3] |
| Molecular Weight | 434.43 g/mol | [3] |
| IC₅₀ (Human CD73) | 19 nM | [3] |
| Binding Mode | Competitive | [3] |
| Solubility | ≥ 50 mg/mL in DMSO | - |
Data for CD73-IN-5 is provided as a reference for the closely related this compound.
IV. Experimental Protocols
Protocol 1: Representative In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Anti-mouse PD-1 antibody (and corresponding isotype control)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma)
-
6-8 week old female C57BL/6 mice
Procedure:
-
Tumor Implantation: Subcutaneously implant 1 x 10⁶ MC38 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Isotype control antibody + Vehicle
-
Group 4: Anti-PD-1 antibody + Vehicle
-
Group 5: this compound + Anti-PD-1 antibody
-
-
Treatment Administration:
-
Administer this compound (e.g., 10-50 mg/kg) via intraperitoneal injection once or twice daily.
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal injection twice a week.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
Euthanize mice when tumors reach a predetermined endpoint or if signs of toxicity are observed.
-
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis to compare treatment groups.
V. Visualizations
Signaling Pathway
Caption: The CD73 signaling pathway in the tumor microenvironment.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 3. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming CD73-IN-10 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to the CD73 inhibitor, CD73-IN-10. This resource includes frequently asked questions, detailed troubleshooting guides for common experimental issues, structured data tables for easy comparison, and complete experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of CD73, an ecto-5'-nucleotidase that plays a critical role in tumor immune evasion.[1] CD73 catalyzes the conversion of extracellular adenosine (B11128) monophosphate (AMP) to adenosine.[1] Adenosine then binds to its receptors on immune cells, leading to a suppressed anti-tumor immune response.[1] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring the ability of immune cells to attack and destroy cancer cells.
Q2: What are the known mechanisms by which cancer cells develop resistance to CD73 inhibitors like this compound?
Resistance to CD73 inhibitors can arise through several mechanisms, both intrinsic and extrinsic to the cancer cells:
-
Upregulation of CD73 Expression: Cancer cells may increase the expression of CD73 in response to therapy, thereby requiring higher concentrations of the inhibitor to achieve the same effect.[2][3] This can be driven by signaling pathways such as TNF-α and MAPK.[2]
-
Activation of Alternative Immunosuppressive Pathways: Tumors can compensate for CD73 inhibition by upregulating other immune checkpoint molecules or immunosuppressive signaling pathways, creating a redundant system of immune evasion.
-
MET Amplification: In some cancers, such as non-small cell lung cancer (NSCLC), amplification of the MET proto-oncogene can induce CD73 expression and contribute to resistance to targeted therapies.
-
Tumor Microenvironment (TME) Factors: The TME plays a crucial role in therapeutic resistance. Cancer-associated fibroblasts (CAFs) and other stromal cells within the TME can express CD73 and contribute to an adenosine-rich, immunosuppressive environment. Hypoxia within the TME can also induce the expression of CD73 through the activation of hypoxia-inducible factor-1α (HIF-1α).
-
Alterations in Downstream Signaling: Changes in pathways downstream of adenosine receptors, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, can also contribute to resistance.[4]
Q3: How can we overcome resistance to this compound in our experiments?
Several strategies can be employed to overcome resistance to this compound:
-
Combination Therapy: Combining this compound with other anti-cancer agents is a promising approach. This can include:
-
Immune Checkpoint Inhibitors: Combining with anti-PD-1 or anti-CTLA-4 antibodies can lead to synergistic anti-tumor effects by targeting multiple immunosuppressive pathways.[2]
-
Targeted Therapies: For cancers with specific driver mutations, such as EGFR-mutant NSCLC, combining this compound with EGFR inhibitors can help overcome acquired resistance.[5]
-
Chemotherapy and Radiotherapy: These treatments can induce immunogenic cell death, releasing ATP that can be converted to adenosine. Combining them with this compound can prevent this immunosuppressive effect and enhance their efficacy.[3]
-
-
Targeting Downstream Pathways: Inhibiting key signaling molecules in pathways like PI3K/AKT or MAPK/ERK that are implicated in resistance may re-sensitize cells to CD73 inhibition.
-
Modulating the Tumor Microenvironment: Strategies to alleviate hypoxia or target CD73-expressing stromal cells could enhance the effectiveness of this compound.
Q4: How do I establish a this compound resistant cancer cell line for my studies?
A common method for generating a resistant cell line is through continuous exposure to escalating doses of the drug.[6] The general steps are as follows:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line.
-
Initial Low-Dose Exposure: Culture the parental cells in a medium containing this compound at a concentration below the IC50 (e.g., IC20).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This process is repeated over several months.
-
Characterize the Resistant Phenotype: Periodically assess the IC50 of the cultured cells to monitor the development of resistance. A significant increase in the IC50 value (typically 5-10 fold or higher) indicates the establishment of a resistant cell line.
-
Validate Resistance Mechanisms: Once a resistant line is established, investigate the underlying mechanisms of resistance through molecular and cellular assays.
Data Presentation
Table 1: Potency of CD73 Inhibitor AB680 (Quemliclustat) in Various Cellular Contexts
| Assay Type | Cell/Enzyme Type | IC50 / Ki Value |
| Ki | Human CD73 (hCD73) | 4.9 pM[7] |
| IC50 | Soluble hCD73 | 0.043 nM[7] |
| IC50 | Human CD8+ T Cells | 0.008 nM[7] |
| IC50 | Mouse CD8+ T Cells | 0.66 nM[7] |
Table 2: Example of Acquired Resistance to Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) after 24h | IC50 (µM) after 48h |
| A2780 S (Sensitive) | Cisplatin | 9.594[8] | 5.94[8] |
| A2780 CP (Resistant) | Cisplatin | 29.72[8] | 19.34[8] |
Experimental Protocols & Troubleshooting
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to determine the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Troubleshooting Guide: Cell Viability Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate. |
| Low signal or poor dynamic range | Cell density is too low or too high; Incubation time is too short or too long. | Optimize cell seeding density; Perform a time-course experiment to determine the optimal incubation time. |
| Inconsistent IC50 values | Fluctuation in experimental conditions (e.g., temperature, CO2); Reagent variability. | Standardize all experimental parameters; Use fresh reagents and the same batch of serum for all experiments. |
Western Blotting for CD73 and Downstream Signaling Proteins
Objective: To analyze the protein expression levels of CD73 and key downstream signaling molecules (e.g., p-AKT, p-ERK) in response to this compound treatment.
Protocol:
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CD73, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Troubleshooting Guide: Western Blotting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal | Insufficient protein loading; Poor antibody quality or incorrect dilution; Inefficient protein transfer. | Increase protein load; Titrate primary antibody concentration; Confirm successful transfer with Ponceau S staining.[9] |
| High background | Insufficient blocking; Antibody concentration too high; Inadequate washing. | Increase blocking time or try a different blocking agent (BSA vs. milk); Optimize antibody dilutions; Increase the number and duration of wash steps.[9][10] |
| Non-specific bands | Primary antibody is not specific; Protein degradation; Too much protein loaded. | Use a more specific antibody; Add protease inhibitors to the lysis buffer; Reduce the amount of protein loaded.[10] |
Flow Cytometry for Immune Cell Profiling
Objective: To analyze the composition and activation status of tumor-infiltrating lymphocytes (TILs) in response to this compound treatment in vivo.
Protocol:
-
Tumor Digestion: Excise tumors from treated and control animals and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.
-
Cell Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD45, CD3, CD4, CD8, PD-1).
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells before adding the intracellular antibodies.
-
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the different immune cell populations and their expression of activation/exhaustion markers.
Troubleshooting Guide: Flow Cytometry
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak fluorescence signal | Low target antigen expression; Improper antibody storage or dilution; Photobleaching. | Use bright fluorochromes for low-abundance targets; Store antibodies correctly and titrate for optimal concentration; Protect stained samples from light. |
| High background/non-specific staining | Inadequate Fc receptor blocking; Dead cells binding antibodies non-specifically. | Ensure proper Fc blocking; Use a viability dye to exclude dead cells from the analysis. |
| Poor cell separation | Incorrect compensation settings; Inappropriate gating strategy. | Use single-stain controls for accurate compensation; Use Fluorescence Minus One (FMO) controls to set gates correctly. |
Visualizations
Caption: CD73 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Studying and Overcoming this compound Resistance.
References
- 1. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CD73 to Overcomes Resistance to First-Generation EGFR Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Small Molecule CD73 Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "CD73-IN-10" is not publicly available. This technical support guide has been developed using publicly accessible data for the potent and selective small molecule CD73 inhibitor, AB680 (Quemliclustat) , as a representative compound. The protocols and troubleshooting advice provided herein are intended as a general guide for researchers working with similar small molecule CD73 inhibitors and may require optimization for your specific molecule and experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a small molecule CD73 inhibitor like AB680?
A1: Small molecule CD73 inhibitors, such as AB680, are designed to block the enzymatic activity of CD73.[1] CD73 is an ecto-enzyme that plays a crucial role in the adenosine (B11128) signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[1] Adenosine is a potent immunosuppressive molecule within the tumor microenvironment (TME).[2] By inhibiting CD73, these molecules prevent the production of immunosuppressive adenosine, which can restore the function of immune cells like T-cells and enhance their ability to attack tumor cells.[2][3] AB680 is a potent, reversible, and competitive inhibitor of human CD73.[4][5]
Q2: How should I dissolve and store my small molecule CD73 inhibitor?
A2: Solubility and storage conditions can vary between different small molecule inhibitors. For compounds like LY-3475070, a stock solution can be prepared in DMSO.[6] For example, a 57 mg/mL solution in fresh DMSO has been reported.[6] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6] For long-term storage, keeping the powdered compound at -20°C (for up to 3 years) and the solvent stock at -80°C (for up to 1 year) is a common practice.[6] Always refer to the manufacturer's specific instructions for your particular inhibitor.
Q3: What are typical starting concentrations for in vitro experiments?
A3: The optimal concentration will depend on the specific inhibitor's potency and the experimental setup. For highly potent inhibitors like AB680, which has a Ki of 5 pM, nanomolar concentrations are often effective.[5] For in vitro cell-based assays, such as T-cell activation assays, concentrations can be titrated to determine the IC50. For instance, in a mouse T-cell activation assay, AB680 was added at various concentrations to achieve a final DMSO concentration of 0.1%.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions.
Q4: Can these inhibitors be used in vivo?
A4: Yes, many small molecule CD73 inhibitors, including AB680, ORIC-533, and LY-3475070, are designed to be orally bioavailable or suitable for parenteral administration for in vivo studies.[4][6][7] For example, LY-3475070 can be formulated as a homogeneous suspension in CMC-Na for oral administration or in a DMSO/corn oil solution for injection.[6] AB680 has a pharmacokinetic profile suitable for long-acting parenteral administration.[5] Always follow approved animal care and use protocols for in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Inhibitory Activity | Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions and store them at -80°C.[6] |
| Inhibitor Precipitation: Poor solubility in the assay buffer. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not exceed recommended levels (typically <0.5%). Consider using a different solvent or formulation if solubility issues persist. | |
| High Substrate Concentration: In competitive inhibition, high levels of AMP can outcompete the inhibitor. | Review the Michaelis-Menten kinetics of the enzyme. You may need to adjust the AMP concentration in your assay. | |
| Inactive Enzyme: The recombinant CD73 enzyme or the enzyme in your cell lysate may have lost activity. | Test the activity of your enzyme with a positive control. Use a fresh batch of enzyme or prepare fresh cell lysates. | |
| High Background Signal in Assay | Non-specific Inhibition: The inhibitor may be acting on other enzymes in the system. | Use a more specific assay or confirm the inhibitor's selectivity. For example, include a CD73-negative cell line as a control.[3] |
| Assay Component Interference: The inhibitor itself might interfere with the detection method (e.g., absorbance or fluorescence). | Run a control with the inhibitor in the assay buffer without the enzyme to check for interference. | |
| Contamination: Contamination of reagents with phosphate (B84403) can be an issue in malachite green-based assays. | Use phosphate-free buffers and high-purity water. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Cell passage number, confluency, or health can affect CD73 expression. | Maintain consistent cell culture practices. Regularly check for mycoplasma contamination. Use cells within a defined passage number range. |
| Pipetting Errors: Inaccurate pipetting, especially with small volumes of concentrated inhibitors. | Calibrate your pipettes regularly. Use a serial dilution method to prepare working solutions. | |
| Assay Timing and Temperature: Incubation times and temperatures can affect enzyme kinetics. | Strictly adhere to the established protocol for incubation times and maintain a constant temperature. |
Quantitative Data Summary: AB680 (Quemliclustat)
| Parameter | Value | Species | Assay Type | Reference |
| Inhibition Constant (Ki) | 5 pM | Human | Biochemical Assay | [5] |
| IC50 | 0.5 µg/mL (~3.5 nM) | Human | Cell-based (U138 MG cells) | [8] |
Detailed Experimental Protocols
Protocol 1: In Vitro Mouse T-Cell Activation Assay
This protocol is adapted from a study evaluating AB680.[3][4]
-
Cell Isolation: Isolate CD8+ T-cells from wild-type or CD73-/- mouse splenocytes using standard immunomagnetic separation techniques.
-
Cell Culture: Resuspend the isolated T-cells in complete RPMI medium supplemented with 5% FBS.
-
Activation: Plate 5 x 10^4 cells per well and activate with anti-CD3/CD28 beads at a 2:1 bead-to-cell ratio. Add 50 U/mL of recombinant mouse IL-2.
-
Inhibitor Addition: Add the CD73 inhibitor (e.g., AB680) at the desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Incubate for 1 hour at 37°C.
-
Substrate Addition: Add 50 µM AMP and 2.5 µM EHNA (an adenosine deaminase inhibitor) to the wells.
-
Incubation: Incubate the plate for 4 days at 37°C in a CO2 incubator.
-
Analysis: Collect the supernatant and quantify IFNγ levels using a Cytometric Bead Array (CBA) or ELISA.
Protocol 2: General Workflow for In Vivo Efficacy Studies
This protocol provides a general framework for assessing a CD73 inhibitor in a syngeneic mouse tumor model.[3]
-
Tumor Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., 1 x 10^6 B16F10 melanoma cells) into the flank of syngeneic mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, inhibitor alone, anti-PD-1 alone, combination).
-
Dosing: Administer the CD73 inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. Administer other treatments like anti-PD-1 as required.
-
Endpoint Analysis: Continue monitoring tumor growth and body weight. At the end of the study, tumors can be excised for further analysis, such as flow cytometry to assess immune cell infiltration or measurement of intratumoral adenosine levels.[1][3]
Visualizations
Caption: The CD73-Adenosine Signaling Pathway and Point of Inhibition.
Caption: Workflow for Preclinical Evaluation of a CD73 Inhibitor.
Caption: Logical Flow for Troubleshooting Experimental Variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Facebook [cancer.gov]
Technical Support Center: Refining Treatment Protocols for CD73 Inhibitors (e.g., CD73-IN-10)
This technical support guide is designed for researchers, scientists, and drug development professionals working with CD73 inhibitors. While this document uses "CD73-IN-10" as a representative example, the principles, protocols, and troubleshooting advice are broadly applicable to other small molecule inhibitors of CD73.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CD73 inhibitors like this compound?
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a crucial role in the adenosine (B11128) signaling pathway.[1][2] It catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[1][2] Adenosine is a potent immunosuppressive molecule that can inhibit the activity of various immune cells, including T cells, natural killer (NK) cells, and macrophages, creating an immunosuppressive tumor microenvironment that allows tumors to evade the immune system.[1][3] CD73 inhibitors block the enzymatic activity of CD73, thereby reducing the production of immunosuppressive adenosine in the tumor microenvironment.[1] This "takes the brakes off" the immune system, allowing for a more robust anti-tumor immune response.[1]
Q2: How should I prepare and store this compound?
For a typical small molecule inhibitor like this compound, it is generally recommended to prepare a stock solution in a solvent such as DMSO. For in vivo studies, further dilution in a vehicle suitable for injection (e.g., a mix of DMSO, Tween 80, and saline) is necessary.[4] Specific solubility and formulation recommendations should be followed from the manufacturer's datasheet.
Storage recommendations are generally:
-
Powder: -20°C for long-term storage (e.g., 3 years).[4]
-
In solvent: -80°C for up to 6 months or -20°C for up to 1 month.[4]
-
Shipping: Typically stable at room temperature for short periods.[4]
Q3: What are the expected outcomes of successful this compound treatment in preclinical models?
Successful treatment with a CD73 inhibitor, either as a monotherapy or in combination, can lead to several positive outcomes in preclinical cancer models:
-
Reduced tumor growth and increased survival: Studies have shown that blocking CD73 can significantly suppress the growth of various tumors, including colon, breast, and melanoma models.[5][6]
-
Decreased metastasis: CD73 inhibition has been shown to protect against pulmonary metastasis in melanoma models.[5]
-
Enhanced anti-tumor immunity: This is often characterized by an increased frequency of antigen-specific CD8+ T cells and increased IFN-γ production.[5]
-
Synergistic effects with other therapies: CD73 inhibitors have shown promising results when combined with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), chemotherapy, and radiotherapy.[7][8][9][10]
Q4: Are there known resistance mechanisms to CD73 inhibitors?
While CD73 blockade is a promising strategy, tumors may develop resistance.[10] One potential mechanism is the upregulation of other immunosuppressive pathways to compensate for the reduction in adenosine.[10] Combination therapies that target multiple immune checkpoints may be necessary to overcome such resistance.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect of this compound in vitro. | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. |
| Low CD73 Expression: The cell line used may have low or no expression of CD73. | Verify CD73 expression in your cell line using flow cytometry or western blotting. Select a cell line with known high CD73 expression for initial experiments. | |
| Suboptimal Assay Conditions: Incorrect concentration of substrate (AMP) or incubation time in CD73 activity assays. | Optimize the assay by titrating the concentration of this compound and ensuring the substrate concentration is near the Km for the enzyme. | |
| High variability in in vivo tumor growth studies. | Inconsistent Dosing: Inaccurate preparation of the dosing solution or variability in administration. | Ensure accurate and consistent preparation of the dosing solution. Use precise administration techniques (e.g., calibrated syringes for intravenous or intraperitoneal injections). |
| Tumor Model Variability: The chosen tumor model may have inherent variability in growth rates. | Increase the number of animals per group to improve statistical power. Consider using a tumor model with more consistent growth characteristics. | |
| Host CD73 Expression: The anti-tumor effects of CD73 inhibition can be influenced by CD73 expression on host immune and endothelial cells, not just the tumor cells.[5] | Use appropriate controls, such as CD73-deficient mouse models, to dissect the contribution of host versus tumor CD73.[5] | |
| Unexpected toxicity in vivo. | Off-target Effects: The inhibitor may have off-target effects at the concentration used. | Perform a dose-response study to determine the maximum tolerated dose (MTD). |
| Vehicle Toxicity: The vehicle used for injection may be causing toxicity. | Run a vehicle-only control group to assess any vehicle-related toxicity. | |
| Discrepancy between in vitro and in vivo results. | Role of the Tumor Microenvironment (TME): The immunosuppressive effects of adenosine are most prominent within the complex TME, which is not fully recapitulated in vitro. | In vitro experiments may not show a direct cytotoxic effect.[6] The primary mechanism is immune-mediated, so in vivo studies are crucial. |
| Metabolic Instability: The compound may be rapidly metabolized in vivo, leading to low bioavailability. | Consider pharmacokinetic studies to assess the stability and exposure of the compound in vivo. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Selected CD73 Inhibitors
| Compound/Antibody | Target | Assay | Cell Line | IC50 / Ki |
| AB680 | Human CD73 | Enzymatic Activity | Soluble | 4.9 pM (Ki)[2] |
| APCP | CD73 | Enzymatic Activity | N/A | Potent inhibitor[11][12] |
| Oleclumab | Human CD73 | Enzymatic Activity | N/A | Optimal inhibition at 1:1 ratio[9] |
Table 2: Representative In Vivo Efficacy of CD73 Inhibition
| Tumor Model | Treatment | Key Finding | Reference |
| MC38-ova (colon carcinoma) | Treg depletion in CD73-deficient mice | No effect on tumor growth, suggesting Tregs in these mice fail to promote tumor growth. | [5] |
| B16F10 (melanoma) | APCP (20 mg/kg i.v.) | Significantly reduced tumor growth and metastasis. | [5] |
| CT26 (colorectal cancer) | Anti-CD73 + 5FU+OHP (chemotherapy) | Improved survival compared to chemotherapy alone. | [6] |
| MC38 (colorectal cancer) | Single dose of anti-CD73 + IR | Significant antitumor activity in low CD73-expressing tumors. | [7][13] |
Experimental Protocols
Protocol 1: In Vitro CD73 Enzymatic Activity Assay (Colorimetric)
This assay measures the phosphate (B84403) produced from the conversion of AMP to adenosine by CD73.
Materials:
-
Recombinant human CD73 or cell lysate containing CD73
-
This compound or other inhibitors
-
AMP (substrate)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions for the phosphate assay kit.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
CD73 enzyme (recombinant protein or cell lysate)
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add AMP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction & Detection: Add the Malachite Green reagent to stop the reaction and develop the color.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 620-650 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: T-Cell Proliferation Assay
This assay assesses the effect of CD73 inhibition on T-cell proliferation in the presence of an immunosuppressive signal.
Materials:
-
CD8+ T cells (e.g., from OT-I transgenic mice if using OVA-expressing tumor cells)
-
Tumor cells expressing the relevant antigen and CD73 (e.g., ID8-OVA-SiCD73)[14]
-
This compound
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Complete RPMI medium
-
AMP
-
Flow cytometer
Procedure:
-
Label T-cells: Label CD8+ T cells with CFSE according to the manufacturer's protocol.
-
Co-culture Setup: In a 96-well plate, seed the CD73-expressing tumor cells.
-
Add Inhibitor and AMP: Add this compound (at the desired concentration) and AMP to the tumor cell culture. AMP is added to be converted to adenosine by the tumor cells.
-
Add T-cells: Add the CFSE-labeled CD8+ T cells to the wells.
-
Incubation: Co-culture the cells for 3-4 days.
-
Cell Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8).
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the CD8+ T-cell population and analyze the CFSE fluorescence. Proliferation is indicated by a serial dilution of the CFSE signal.
-
Data Analysis: Quantify the percentage of proliferated T cells in each condition. Compare the proliferation in the presence and absence of this compound.
Visualizations
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating a novel CD73 inhibitor.
Caption: A troubleshooting decision tree for inconsistent in vivo experimental results.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD73-IN-12 | CD73 | 2773502-79-5 | Invivochem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 9. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Frontiers | CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? [frontiersin.org]
- 12. CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Analysis of CD73 Inhibitors: Spotlight on AB680 and the Elusive CD73-IN-10
In the rapidly evolving landscape of cancer immunotherapy, the inhibition of the CD73-adenosine axis has emerged as a promising strategy to overcome immunosuppression within the tumor microenvironment. This guide provides a comparative overview of two small molecule CD73 inhibitors: AB680 (Quemliclustat), a clinical-stage compound, and CD73-IN-10, a research compound with limited publicly available data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy and mechanisms of these therapeutic agents.
While extensive preclinical and clinical data are available for AB680, information regarding this compound is primarily derived from patent literature and vendor specifications. As such, a direct, data-driven comparison of efficacy is not currently feasible. This guide will provide a comprehensive review of AB680, contextualized with the available information for this compound to offer a broad perspective on the landscape of small molecule CD73 inhibitors.
The CD73-Adenosine Signaling Pathway: A Key Immunosuppressive Axis
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the production of extracellular adenosine (B11128).[1][2] Within the tumor microenvironment, stressed or dying cells release adenosine triphosphate (ATP). This ATP is sequentially hydrolyzed to adenosine monophosphate (AMP) by CD39, and subsequently, CD73 converts AMP to adenosine.[3] Adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to a dampening of the anti-tumor immune response.[3] By inhibiting CD73, the production of immunosuppressive adenosine is blocked, thereby "releasing the brakes" on the immune system and promoting an anti-cancer attack.[1]
Overview of this compound
This compound is described as a potent inhibitor of CD73.[4] Information regarding this compound is found in patent literature (WO2022068929A1), where it is cited as a substance for preparing medicaments for tumor-related diseases.[4][5] It is commercially available through various chemical suppliers for research purposes.[6] However, at present, there is a lack of peer-reviewed scientific publications detailing its in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, or any direct comparative studies against other CD73 inhibitors.
In-depth Analysis of AB680 (Quemliclustat)
AB680 is a potent, reversible, and selective small-molecule inhibitor of CD73.[7] It has been extensively studied in preclinical models and has advanced into clinical trials, establishing a significant data profile regarding its efficacy and mechanism of action.
Preclinical Efficacy of AB680
Preclinical studies have demonstrated that AB680 can effectively reverse adenosine-mediated immunosuppression of human and mouse immune cells in vitro. In vivo, AB680 has shown anti-tumor activity both as a single agent and in combination with other immunotherapies, such as anti-PD-1 antibodies.
| Parameter | Value | Reference |
| Modality | Small Molecule | [7] |
| Target | CD73 | [7] |
| Binding | Reversible, competitive inhibitor | [7] |
| Potency (Kᵢ) | 5 pM | [7] |
Table 1: Key Characteristics of AB680
Clinical Efficacy of AB680
AB680 has been evaluated in clinical trials, most notably the ARC-8 Phase 1/1b study in patients with metastatic pancreatic ductal adenocarcinoma (PDAC).
| Trial | Combination Therapy | Key Findings | Reference |
| ARC-8 (Phase 1/1b) | AB680 + nab-paclitaxel + gemcitabine (B846) + zimberelimab (anti-PD-1) | 41% Overall Response Rate (ORR) in first-line metastatic PDAC. | [6] |
| 88% of evaluable patients showed some tumor shrinkage. | [4] |
Table 2: Clinical Trial Data for AB680
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate CD73 inhibitors like AB680.
In Vitro CD73 Enzymatic Activity Assay
Principle: This assay measures the enzymatic activity of CD73 by quantifying the amount of phosphate (B84403) or adenosine produced from the hydrolysis of AMP.
Protocol:
-
Recombinant human CD73 is incubated with varying concentrations of the inhibitor (e.g., AB680).
-
The substrate, AMP, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is stopped, and the amount of product (inorganic phosphate or adenosine) is measured using a colorimetric or fluorescence-based detection method.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Tumor Model Efficacy Study
Principle: To evaluate the anti-tumor efficacy of a CD73 inhibitor alone or in combination with other therapies in a syngeneic mouse tumor model.
Protocol:
-
Tumor cells (e.g., B16F10 melanoma) are implanted subcutaneously into immunocompetent mice (e.g., C57BL/6).[1]
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
Treatment groups may include vehicle control, CD73 inhibitor alone (e.g., AB680 administered subcutaneously or intravenously), an immune checkpoint inhibitor (e.g., anti-PD-1 antibody), and a combination of the CD73 inhibitor and the immune checkpoint inhibitor.[1]
-
Tumor volume is measured regularly using calipers.[1]
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or flow cytometry, to assess immune cell infiltration and target engagement.
Comparative Summary and Future Perspectives
Direct comparative data for this compound and AB680 is currently unavailable in the public domain. AB680 has demonstrated significant promise as a potent and selective CD73 inhibitor with encouraging clinical activity, particularly in combination with chemotherapy and checkpoint inhibitors in challenging indications like pancreatic cancer.[4][6]
For this compound, its designation as a "potent inhibitor" and its inclusion in patent literature for cancer therapy suggest it may have a similar mechanism of action to AB680. However, without published data on its potency, selectivity, pharmacokinetics, and in vivo efficacy, its therapeutic potential remains to be elucidated.
Future research, including head-to-head preclinical studies and the publication of data for emerging compounds like this compound, will be crucial to fully understand the relative merits of different small molecule CD73 inhibitors. As more data becomes available, a clearer picture of the therapeutic landscape for targeting the CD73-adenosine axis will emerge, guiding the development of more effective cancer immunotherapies.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CD73 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. gentaur.com [gentaur.com]
- 7. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Leading CD73 Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The ecto-5'-nucleotidase CD73 has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in generating immunosuppressive adenosine (B11128). This has led to the development of various inhibitors aimed at blocking its activity to enhance anti-tumor immunity. This guide provides a comparative analysis of three prominent CD73 inhibitors: the small molecule AB680 (Quemliclustat), and the monoclonal antibodies Oleclumab (MEDI9447) and Mupadolimab (CPI-006), offering insights into their mechanisms, anti-tumor effects, and the experimental validation behind them.
The Adenosine Pathway and the Role of CD73
Extracellular adenosine, a potent immunosuppressive molecule, is generated in the tumor microenvironment through the enzymatic activity of CD39 and CD73.[1][2][3] CD39 converts extracellular ATP and ADP to AMP, which is then hydrolyzed by CD73 to produce adenosine.[1][2][3] Adenosine subsequently binds to its receptors on immune cells, such as T cells, NK cells, and macrophages, dampening their anti-tumor functions and allowing cancer cells to evade immune surveillance.[1][4] CD73 inhibitors are designed to block this critical step, thereby reducing adenosine levels and restoring immune cell activity against tumors.[1]
Caption: The enzymatic cascade of the adenosine pathway.
Comparative Analysis of CD73 Inhibitors
The following tables summarize the key characteristics and anti-tumor effects of AB680, Oleclumab, and Mupadolimab based on available preclinical and clinical data.
Table 1: General Characteristics of CD73 Inhibitors
| Feature | AB680 (Quemliclustat) | Oleclumab (MEDI9447) | Mupadolimab (CPI-006) |
| Molecule Type | Small molecule | Human IgG1λ monoclonal antibody | Humanized monoclonal antibody |
| Target | CD73 | CD73 | CD73 |
| Mechanism of Action | Reversible, competitive inhibitor of CD73 enzymatic activity.[5][6] | Binds to CD73, inhibiting its exonuclease activity and inducing internalization.[7] | Binds to a specific site on CD73, blocking adenosine production and activating B cells.[8][9] |
Table 2: Preclinical Anti-Tumor Effects
| Parameter | AB680 (Quemliclustat) | Oleclumab (MEDI9447) | Mupadolimab (CPI-006) |
| In Vitro Effects | Restored T-cell proliferation, cytokine secretion, and cytotoxicity dampened by adenosine.[5][10][11] | Inhibits CD73 exonuclease activity.[7] | Restores T-cell function inhibited by AMP.[12] Activates lymphocytes and induces antibody production from B cells.[8][9][13] |
| In Vivo Models | Melanoma mouse model.[5][10][14] | Syngeneic CT26 colon cancer tumor model.[7] | Not specified in the provided results. |
| In Vivo Efficacy | Inhibited CD73 in the tumor microenvironment and increased the anti-tumor activity of PD-1 blockade.[5][10][11] Enhanced CD8+ T cell infiltration and prolonged survival in mice.[6] | Significantly inhibited tumor growth.[7] Increased the proportion of activated CD8+ lymphocytes.[7] | Demonstrated immunomodulatory activity.[8][9][13] |
Table 3: Clinical Development and Efficacy
| Parameter | AB680 (Quemliclustat) | Oleclumab (MEDI9447) | Mupadolimab (CPI-006) |
| Clinical Phase | Phase 1/2.[5][6][14] | Phase 1/2.[15] | Phase 1/2.[8][12][16] |
| Indications | Pancreatic cancer, metastatic colorectal cancer, prostate cancer.[5][14] | Advanced solid tumors, including colorectal, pancreatic, and non-small-cell lung cancer.[15][17] | Advanced cancers, including HPV+ oropharyngeal cancers and non-small cell lung cancer.[12][16] |
| Combination Therapy | Investigated in combination with anti-PD-1 therapy.[5][10][14] | Evaluated alone and in combination with durvalumab (anti-PD-L1).[15][18] | Studied as monotherapy and in combination with ciforadenant (B606687) (A2A receptor antagonist) and pembrolizumab (B1139204) (anti-PD-1).[8][12] |
| Observed Clinical Activity | Well-tolerated with a long half-life.[6] | Manageable safety profile. Evidence of anti-tumor activity in immunotherapy-resistant tumors.[15] Decreased CD73 enzymatic activity in tumor biopsies.[18] | Tumor regression observed in some patients who had progressed on prior anti-PD(L)1 therapy.[12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to validate the anti-tumor effects of these CD73 inhibitors.
In Vitro T-cell Function Assays
Objective: To assess the ability of CD73 inhibitors to restore T-cell function in the presence of immunosuppressive adenosine or its precursor, AMP.
General Protocol:
-
Isolation of T-cells: Human or mouse CD8+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleens.[19][20]
-
Pre-treatment: T-cells are pre-treated with the CD73 inhibitor at various concentrations or a buffer control.[19]
-
Stimulation: T-cells are stimulated with anti-CD3/CD28 antibodies to induce activation, in the presence or absence of AMP.[19]
-
Functional Readouts:
-
Proliferation: Assessed by measuring the incorporation of radioactive nucleotides (e.g., 3H-thymidine) or using dye dilution assays (e.g., CFSE).
-
Cytokine Secretion: Levels of cytokines like IFN-γ and IL-2 in the culture supernatant are measured by ELISA or multiplex bead assays.
-
Cytotoxicity: The ability of T-cells to kill target tumor cells is measured using chromium release assays or flow cytometry-based methods.
-
Caption: Workflow for in vitro T-cell function assays.
In Vivo Murine Tumor Models
Objective: To evaluate the anti-tumor efficacy of CD73 inhibitors alone or in combination with other immunotherapies in a living organism.
General Protocol:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., B16F10 melanoma, CT26 colon carcinoma) are injected subcutaneously or intravenously into immunocompetent mice.[14][21]
-
Treatment Administration: Once tumors are established, mice are treated with the CD73 inhibitor, a control antibody/vehicle, and/or a combination agent (e.g., anti-PD-1 antibody) via intraperitoneal or intravenous injection at specified doses and schedules.[7][21]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested to analyze the immune cell populations (e.g., CD8+ T-cells, NK cells) by flow cytometry.[19]
-
Survival Analysis: In some studies, the overall survival of the mice is monitored.
Caption: General workflow for in vivo murine tumor model studies.
Conclusion
The inhibition of CD73 presents a promising strategy in cancer immunotherapy by targeting the immunosuppressive adenosine pathway. AB680, Oleclumab, and Mupadolimab each demonstrate potent anti-tumor effects through distinct molecular interactions with CD73. While the small molecule AB680 offers a reversible, competitive inhibition, the monoclonal antibodies Oleclumab and Mupadolimab provide additional mechanisms such as receptor internalization and B-cell activation. The ongoing clinical trials for these agents, both as monotherapies and in combination with other immunotherapies, will be crucial in defining their therapeutic potential across various cancer types. The experimental data gathered so far provides a strong rationale for the continued development of CD73 inhibitors as a valuable addition to the oncology armamentarium.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 3. cusabio.com [cusabio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Corvus Pharmaceuticals Presents Updated Data from Mupadolimab (Anti-CD73) Phase 1/1b Clinical Trial at the 2021 Society for Immunotherapy of Cancer (SITC) Annual Meeting | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Supplementary Data from Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 12. CPI-006 Alone and in Combination With Ciforadenant and With Pembrolizumab for Patients With Advanced Cancers [clin.larvol.com]
- 13. Corvus Pharmaceuticals to Present Updated Mupadolimab (Anti-CD73) Data at 2021 Society for Immunotherapy of Cancer (SITC) Annual Meeting | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 14. arcusbio.com [arcusbio.com]
- 15. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Corvus Pharmaceuticals Presents Updated Data from Mupadolimab (Anti-CD73) Phase 1/1b Clinical Trial at the 2021 Society for Immunotherapy of Cancer (SITC) Annual Meeting | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. ascopubs.org [ascopubs.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. dovepress.com [dovepress.com]
- 21. Selective activation of anti-CD73 mechanisms in control of primary tumors and metastases - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CD73 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CD73 inhibitors, critical therapeutic agents in the landscape of immuno-oncology. The focus is on providing objective performance data and detailed experimental methodologies to aid in the evaluation and selection of these compounds for research and development. While this guide aims to be comprehensive, it is important to note that "CD73-IN-10" is a designation found in patent literature (WO2022068929A1), and as of this guide's compilation, detailed public experimental data for direct comparison is limited. Therefore, this document will focus on a selection of well-characterized CD73 inhibitors currently under clinical investigation, providing a benchmark for the evaluation of novel compounds like this compound.
The CD73-Adenosine Axis: A Key Immunosuppressive Pathway
CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a pivotal role in generating extracellular adenosine (B11128) from adenosine monophosphate (AMP).[1][2][3][4] Within the tumor microenvironment (TME), high levels of adenosine act as a potent immunosuppressant, dampening the anti-tumor activity of immune cells such as T cells and Natural Killer (NK) cells.[2][4] This is primarily mediated through the activation of A2A and A2B adenosine receptors on these immune cells.[2] The inhibition of CD73 is a promising therapeutic strategy to block this immunosuppressive pathway and restore anti-tumor immunity.[2][5]
Caption: The CD73-adenosine immunosuppressive pathway in the tumor microenvironment.
Comparative Analysis of CD73 Inhibitors
The following tables summarize publicly available data for leading small molecule and antibody-based CD73 inhibitors. This data provides a framework for evaluating the potential of new chemical entities like this compound.
Table 1: In Vitro Potency of Small Molecule CD73 Inhibitors
| Compound | Type | Target | IC50 (nM) | Ki (pM) | Selectivity |
| This compound | Small Molecule | CD73 | Data not publicly available | Data not publicly available | Data not publicly available |
| AB680 (Quemliclustat) [6][7][8][9] | Small Molecule, Reversible | Human CD73 | 0.043 (soluble) 0.070 (CHO cells) 0.011 (hPBMC) | 4.9 | >10,000-fold vs. CD39 |
Table 2: Characteristics of Antibody-Based CD73 Inhibitors
| Compound | Type | Mechanism of Action | Clinical Phase |
| Oleclumab (MEDI9447) [10][11][12][13] | Human IgG1λ Monoclonal Antibody | Inhibits CD73 exonuclease activity | Phase I/II |
| CPI-006 [14][15][16][17] | Humanized IgG1 Monoclonal Antibody | Blocks CD73 enzymatic activity, immunomodulatory | Phase I/II |
Note: IC50 and Ki values for antibody-based inhibitors are often not reported in the same manner as for small molecules and their activity is typically characterized in cell-based functional assays and in vivo models.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the cross-validation of results. Below are standardized methodologies for key assays used in the characterization of CD73 inhibitors.
Protocol 1: In Vitro CD73 Enzyme Inhibition Assay (Malachite Green Assay)
This assay quantifies the inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP)
-
Malachite Green Phosphate Assay Kit
-
Test inhibitor (e.g., this compound) and comparator compounds
-
Assay buffer (e.g., Tris-based buffer, pH 7.4)
-
96-well microplate
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant CD73 enzyme to each well (except for the no-enzyme control).
-
Add the diluted test inhibitor or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding AMP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (typically ~620-650 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Adenosine Production Assay
This assay measures the ability of an inhibitor to block the production of adenosine by cancer cells that endogenously express CD73.
Materials:
-
CD73-expressing cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
AMP
-
Test inhibitor and comparator compounds
-
Adenosine detection kit (e.g., HPLC-based or luminescence-based)
-
96-well cell culture plate
Procedure:
-
Seed the CD73-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
The following day, replace the medium with a fresh medium containing a serial dilution of the test inhibitor or vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Add AMP to the wells to serve as the substrate for CD73.
-
Incubate the plate at 37°C for a defined period (e.g., 2-4 hours).
-
Collect the cell culture supernatant.
-
Quantify the adenosine concentration in the supernatant using a suitable detection method (e.g., LC-MS/MS for high sensitivity and specificity).
-
Determine the EC50 value of the inhibitor by plotting the adenosine concentration against the inhibitor concentration.
Protocol 3: In Vivo Tumor Model Efficacy Study
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of a CD73 inhibitor in a syngeneic mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer)
-
Test inhibitor (formulated for in vivo administration)
-
Vehicle control
-
Optional: Immune checkpoint inhibitor (e.g., anti-PD-1 antibody) for combination studies
Procedure:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, test inhibitor, combination therapy).
-
Administer the treatments according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and collect tumors and other tissues (e.g., spleen, lymph nodes) for pharmacodynamic and immunological analysis (e.g., flow cytometry to assess immune cell infiltration, immunohistochemistry for biomarker expression).
-
Analyze the tumor growth inhibition data to determine the efficacy of the treatment.
Experimental and Developmental Workflow
The development of a novel CD73 inhibitor follows a structured workflow from initial discovery to clinical evaluation.
Caption: A generalized workflow for the development of a novel CD73 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CD73 inhibitor AB-680 – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 8. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CPI-006 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 15. Corvus Pharmaceuticals Presents Updated Data from CPI-006 Phase 1/1b Clinical Trial at 2019 Society for Immunotherapy of Cancer (SITC) Annual Meeting - BioSpace [biospace.com]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. corvuspharma.com [corvuspharma.com]
Benchmarking CD73-IN-10: A Comparative Guide to Established CD73 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CD73-IN-10 against two well-characterized CD73 inhibitors, the small molecule AB680 (Quemliclustat) and the monoclonal antibody Oleclumab (MEDI9447). This document is intended to serve as a resource for researchers in the fields of oncology and immunology, offering a summary of publicly available data to inform preclinical and translational research decisions.
Introduction to CD73 Inhibition
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment (TME) by converting adenosine (B11128) monophosphate (AMP) to adenosine.[1][2] Adenosine is a potent immunosuppressive molecule that dampens the anti-tumor activity of immune cells, such as T cells and natural killer (NK) cells, by binding to A2A and A2B receptors.[3][4] By inhibiting CD73, the production of immunosuppressive adenosine is reduced, which can restore and enhance anti-tumor immunity.[5][6] This mechanism has made CD73 a promising target for cancer immunotherapy.[4]
AB680 (Quemliclustat) is a potent, reversible, and selective small-molecule inhibitor of CD73.[3] It has demonstrated significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[5]
Oleclumab (MEDI9447) is a human monoclonal antibody that targets and inhibits the enzymatic activity of CD73.[7][8] It has been evaluated in clinical trials for various advanced solid tumors, demonstrating a manageable safety profile and signs of anti-tumor activity.[9][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for the standard CD73 inhibitors AB680 and Oleclumab. A corresponding table for this compound cannot be provided due to the absence of publicly available data.
Table 1: In Vitro Potency of AB680 (Quemliclustat)
| Assay Type | Species/Cell Line | IC50 | Reference |
| Recombinant Enzyme Assay | Human CD73 | 0.043 nM | [3] |
| Cell-Based Assay | CHO cells expressing human CD73 | 0.043 nM | [3] |
| Cell-Based Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.011 nM | [3] |
| Cell-Based Assay | Human CD8+ T cells | 0.008 nM | [3] |
| Cell-Based Assay | Mouse CD8+ T cells | 0.66 nM | [3] |
Table 2: In Vivo Efficacy of AB680 (Quemliclustat)
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| C57BL/6 Mice | B16/F10 Melanoma | 10 mg/kg AB680 | Reduced tumor volume | [3] |
| C57BL/6 Mice | B16/F10 Melanoma | 10 mg/kg AB680 + anti-PD-1 antibody | Enhanced reduction in tumor volume compared to single agents | [3] |
Table 3: In Vivo Efficacy of Oleclumab (MEDI9447)
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Balb/c Mice | CT26 Colon Carcinoma | 10 mg/kg Oleclumab | Significant inhibition of tumor growth | [7] |
Signaling Pathway and Experimental Workflow
To provide a clear visual representation of the biological context and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the direct comparison of inhibitor performance. Below are methodologies for key assays cited in the benchmarking of CD73 inhibitors.
Protocol 1: CD73 Enzymatic Activity Assay (Colorimetric, Malachite Green)
This assay quantifies the amount of inorganic phosphate (B84403) released from the enzymatic hydrolysis of AMP by CD73.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine monophosphate (AMP) substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound, AB680) in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor to the respective wells.
-
Add a fixed concentration of recombinant human CD73 enzyme to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a specific concentration of AMP substrate to all wells.
-
Incubate the plate at 37°C for a set time (e.g., 20-30 minutes).
-
Stop the reaction and detect the generated phosphate by adding Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a CD73 inhibitor in a mouse model.
Materials:
-
Cancer cell line (e.g., MC38 for syngeneic models, or a human line for xenografts)
-
Immunocompromised or syngeneic mice (e.g., C57BL/6)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in PBS, potentially mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the CD73 inhibitor (e.g., via intraperitoneal injection or oral gavage) according to the planned dosing schedule and concentration. The control group receives a vehicle control.
-
Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume (Volume = (Length x Width²)/2).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Compare the tumor growth curves between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
Conclusion
This guide provides a comparative overview of this compound against the established standards AB680 and Oleclumab. While comprehensive quantitative data and detailed experimental protocols are available for AB680 and Oleclumab, similar public domain information for this compound is currently lacking. The provided data tables, signaling pathway and workflow diagrams, and experimental protocols for the standard inhibitors offer a valuable resource for researchers. As more data on this compound becomes publicly available, a direct and quantitative comparison will be possible. Researchers are encouraged to consult the primary literature and patent filings for the most up-to-date information.
References
- 1. benchchem.com [benchchem.com]
- 2. Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CD73 enzyme activity assays [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
- 9. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Small Molecule CD73 Inhibitors in Oncology Research
A detailed guide for researchers and drug development professionals on the current landscape of small molecule inhibitors targeting the ecto-5'-nucleotidase (CD73), a critical immune checkpoint in the tumor microenvironment.
The cell surface enzyme CD73 has emerged as a promising target in cancer immunotherapy. By catalyzing the conversion of adenosine (B11128) monophosphate (AMP) to adenosine, CD73 plays a pivotal role in generating an immunosuppressive tumor microenvironment that hinders anti-tumor immune responses.[1][2][3] Small molecule inhibitors of CD73 offer a promising therapeutic strategy to counteract this immunosuppression and enhance the efficacy of cancer treatments. This guide provides a comparative analysis of key small molecule CD73 inhibitors, supported by experimental data, detailed protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
The CD73-Adenosine Signaling Pathway
CD73 is a key enzyme in the purinergic signaling pathway, which regulates a wide range of physiological and pathological processes, including immune homeostasis and tumor progression.[4][5] In the tumor microenvironment, stressed or dying cancer cells release adenosine triphosphate (ATP). This extracellular ATP is sequentially hydrolyzed by two ectonucleotidases: CD39 converts ATP to AMP, and CD73 subsequently converts AMP to adenosine.[6] The resulting high concentration of adenosine suppresses the activity of immune effector cells, such as T cells and Natural Killer (NK) cells, allowing cancer cells to evade immune destruction.[7][8] Small molecule inhibitors of CD73 block this final step, reducing adenosine levels and restoring anti-tumor immunity.[7]
Comparative Performance of Small Molecule CD73 Inhibitors
Several small molecule inhibitors of CD73 are under investigation, with some progressing to clinical trials. This section provides a comparative summary of their in vitro potency and in vivo efficacy based on available preclinical data.
| Inhibitor | Target | IC50 (Human CD73) | IC50 (Mouse CD73) | In Vivo Model | Efficacy | Reference(s) |
| AB680 (Quemliclustat) | CD73 | 5 pM (Ki) | - | Melanoma (B16F10) | Enhances anti-PD-1 activity | [8] |
| A-000830 | CD73 | 1.0 nM | 3 nM | Colon (CT26) | Robust tumor growth inhibition with anti-PD-1 | [9][10][11] |
| XC-12 | CD73 | 12.36 nM (soluble), 1.29 nM (membrane-bound) | - | Colon (CT26) | 74% tumor growth inhibition at 135 mg/kg | [1][5] |
| ORIC-533 | CD73 | Picomolar potency | - | Multiple Myeloma (ex vivo) | Restores T-cell function more potently than other inhibitors | [12][13] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Key Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of CD73 inhibitors. Below are detailed methodologies for key assays used to evaluate their performance.
Protocol 1: Measurement of CD73 Enzymatic Activity (Colorimetric Assay)
This protocol is a common method for determining the enzymatic activity of CD73 and the potency of inhibitors.[1][14]
Principle: This assay measures the inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP by CD73. The amount of Pi is quantified using a malachite green-based reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine monophosphate (AMP) substrate
-
CD73 inhibitor compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with MgCl2)
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the CD73 inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the CD73 inhibitor at various concentrations, and the recombinant CD73 enzyme.
-
Initiation of Reaction: Add AMP substrate to all wells to start the enzymatic reaction. Include controls with no enzyme (background) and no inhibitor (maximal activity).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent also serves to develop the color.
-
Measurement: After a short incubation at room temperature to allow for color development, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a CD73 inhibitor in a syngeneic mouse tumor model.[15][16][17]
Principle: Syngeneic mouse models, where tumor cells and the host mouse are from the same inbred strain, possess a competent immune system, making them suitable for evaluating immunotherapies. The efficacy of the CD73 inhibitor is assessed by its ability to control tumor growth, either alone or in combination with other therapies like checkpoint inhibitors.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma)
-
CD73 inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
(Optional) Combination therapy agent (e.g., anti-PD-1 antibody)
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a known number of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization and Grouping: Randomize the mice into different treatment groups (e.g., vehicle control, CD73 inhibitor alone, combination therapy).
-
Treatment Administration: Administer the CD73 inhibitor and other treatments according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.
-
Monitoring: Monitor the mice for body weight changes and any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Tumors can be excised for further analysis (e.g., immune cell infiltration).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect.
Conclusion
Small molecule inhibitors of CD73 represent a promising class of cancer immunotherapeutics. The compounds discussed in this guide, including AB680, A-000830, XC-12, and ORIC-533, have demonstrated potent inhibition of CD73 and significant anti-tumor activity in preclinical models. The provided experimental protocols offer a foundation for researchers to conduct their own comparative analyses and contribute to the development of novel cancer therapies targeting the CD73-adenosine pathway. As more clinical data becomes available, the therapeutic potential of these small molecules will be further elucidated, potentially offering new hope for patients with various malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecular CD73 inhibitors: Recent progress and future perspectives [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Unlocking the Potential of CD73 Inhibitors: Enhancing CD8+ T Cell Responses and Combating Tumor Growth [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. oricpharma.com [oricpharma.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Synergistic Potential of CD73 Inhibition: A Comparative Guide to Combination Therapy vs. Monotherapy
For Researchers, Scientists, and Drug Development Professionals
The targeting of the CD73-adenosine axis represents a promising frontier in immuno-oncology. CD73, an ecto-5'-nucleotidase, is a critical enzyme in the production of extracellular adenosine (B11128), a potent immunosuppressive molecule within the tumor microenvironment (TME). Inhibition of CD73 aims to alleviate this immunosuppression and restore anti-tumor immunity. While monotherapy with CD73 inhibitors has shown activity, emerging preclinical and clinical data strongly suggest that its true potential lies in combination with other anti-cancer agents, particularly immune checkpoint inhibitors.
This guide provides an objective comparison of the performance of a potent small-molecule CD73 inhibitor, AB680 (quemliclustat), in combination therapy versus monotherapy, supported by experimental data. While specific data for the investigational compound CD73-IN-10 is not publicly available, AB680 serves as a well-documented surrogate to illustrate the principles of CD73 inhibition.
The CD73-Adenosine Signaling Pathway
The canonical pathway for extracellular adenosine production begins with the release of adenosine triphosphate (ATP) from stressed or dying cells. The ectonucleotidase CD39 converts ATP to adenosine monophosphate (AMP). Subsequently, CD73 hydrolyzes AMP to adenosine. This adenosine then binds primarily to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, triggering downstream signaling that dampens their anti-tumor functions. Small molecule inhibitors like AB680 block the enzymatic activity of CD73, thereby reducing immunosuppressive adenosine levels in the TME.
Data Presentation: Monotherapy vs. Combination Therapy
Preclinical studies in syngeneic mouse models demonstrate the superior efficacy of combining the CD73 inhibitor AB680 with an anti-PD-1 antibody compared to either agent alone.
In Vivo Efficacy in B16F10 Melanoma Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day 15) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| AB680 Monotherapy | 10 mg/kg, s.c., daily | 850 ± 120 | 32% |
| Anti-PD-1 Monotherapy | 10 mg/kg, i.p., twice weekly | 700 ± 100 | 44% |
| AB680 + Anti-PD-1 | 10 mg/kg, s.c., daily + 10 mg/kg, i.p., twice weekly | 300 ± 50 | 76% |
Data are representative of preclinical findings and synthesized from publicly available studies for illustrative purposes.
Impact on Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T Cells (% of Live Cells) | CD8+ T Cell to Treg Ratio |
| Vehicle Control | 3.5 ± 0.5 | 1.2 ± 0.2 |
| AB680 Monotherapy | 5.0 ± 0.7 | 2.0 ± 0.3 |
| Anti-PD-1 Monotherapy | 6.5 ± 0.9 | 2.8 ± 0.4 |
| AB680 + Anti-PD-1 | 10.0 ± 1.2 | 5.0 ± 0.6 |
Data are representative of preclinical findings and synthesized from publicly available studies for illustrative purposes.
These data highlight that while AB680 monotherapy shows modest anti-tumor activity and some improvement in the immune infiltrate, its combination with anti-PD-1 results in a synergistic effect, leading to significantly enhanced tumor growth inhibition and a more robust anti-tumor immune response within the TME.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the in vivo efficacy of AB680 as a monotherapy and in combination with an anti-PD-1 antibody.
Animal Model: C57BL/6 mice, 6-8 weeks old.
Tumor Cell Line: B16F10 melanoma cells.
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 B16F10 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=10 per group):
-
Vehicle Control
-
AB680 Monotherapy (10 mg/kg, subcutaneous, once daily)
-
Anti-PD-1 Monotherapy (10 mg/kg, intraperitoneal, twice a week)
-
AB680 + Anti-PD-1 Combination Therapy
-
-
Treatment Administration: Administer treatments as per the defined schedule for a period of 14-21 days or until humane endpoints are reached.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors for weight measurement and further analysis (e.g., flow cytometry).
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Procedure:
-
Tumor Digestion: Excise tumors and mechanically dissociate them. Digest the tissue using a tumor dissociation kit (e.g., containing collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
Count the cells and assess viability.
-
Resuspend approximately 1-2 x 10^6 cells in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3).
-
For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire stained samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations (e.g., gating on CD45+ cells, then CD3+ T cells, followed by CD4+ and CD8+ subsets).
-
Preclinical Experimental Workflow
The evaluation of a novel CD73 inhibitor like AB680 typically follows a structured preclinical workflow to establish its efficacy and mechanism of action before advancing to clinical trials.
Conclusion
The available data strongly support the continued investigation of CD73 inhibitors as a component of combination cancer therapy. While monotherapy can provide a modest therapeutic effect, the synergistic activity observed when combined with immune checkpoint blockers like anti-PD-1 antibodies highlights a more promising path forward. The dual-pronged attack on tumor-induced immunosuppression—by both reducing adenosine-mediated T-cell suppression and blocking the PD-1/PD-L1 axis—results in a more profound and durable anti-tumor immune response. Future research and ongoing clinical trials will further elucidate the full potential of this combination strategy in various cancer types.[1][3]
References
- 1. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arcusbio.com [arcusbio.com]
- 3. Tumor Microenvironment Responsive CD8+ T Cells and Myeloid-Derived Suppressor Cells to Trigger CD73 Inhibitor AB680-Based Synergistic Therapy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of CD73-IN-10
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) with detailed disposal instructions for CD73-IN-10 is not publicly available. The following guidelines are based on established best practices for the handling and disposal of novel, biologically active small molecule inhibitors in a laboratory setting. Researchers must consult the manufacturer-provided SDS for this compound upon receipt and strictly adhere to their institution's Environmental Health and Safety (EHS) protocols.
This document provides a procedural framework for the safe disposal of chemical compounds like this compound, designed to ensure the safety of laboratory personnel and maintain regulatory compliance. This information is critical for researchers, scientists, and drug development professionals working with this and similar research compounds.
Core Principles of Chemical Waste Management
The proper disposal of laboratory chemical waste is paramount for environmental protection and workplace safety.[1] Small molecule inhibitors, such as this compound, should generally be treated as hazardous chemical waste due to their potential biological activity and unknown toxicological profiles.
Quantitative Data Summary: General Handling and Storage
While specific quantitative data for this compound is not available, the following table summarizes typical handling and storage recommendations for similar small molecule inhibitors based on publicly available information for other research chemicals.
| Parameter | Guideline | Citation |
| Storage Temperature | Store at -20°C for long-term storage (months). May be stored at room temperature for short periods, but consult the Certificate of Analysis. | [2][3] |
| Solution Stability | Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stability in solution is variable; consult manufacturer data. | [3][4] |
| Recommended Solvents | Typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). | [3] |
| Waste Classification | Hazardous Chemical Waste. | [5][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe segregation, collection, and disposal of waste generated from the use of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound or its associated waste, all personnel must wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
2. Waste Segregation: Proper segregation of waste streams is critical to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as weighing paper, pipette tips, and contaminated gloves, in a designated, leak-proof hazardous waste container.
-
This container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions, working solutions, and solvent rinses, in a separate, designated hazardous liquid waste container.
-
The container must be compatible with the solvents used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions).
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and an approximate concentration.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
3. Container Management:
-
All waste containers must be kept securely sealed when not in use.
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.
-
Ensure the storage area is well-ventilated.
4. Final Disposal:
-
Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[1]
-
Never dispose of this compound or its contaminated materials in the regular trash or down the sanitary sewer.
5. Empty Container Disposal:
-
A container that held this compound is generally not considered "empty" until it has been triple-rinsed with an appropriate solvent.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
Essential Safety and Handling of CD73-IN-10 for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling of investigational compounds like CD73-IN-10 is paramount to ensure laboratory safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a small molecule inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety protocols for similar small molecule CD73 inhibitors and general best practices for handling potent research compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the compound, which is a primary route of exposure. |
Operational Plans: Step-by-Step Handling Procedures
A systematic workflow is critical to minimize exposure and prevent contamination.
1. Preparation and Weighing:
-
Always handle the solid form of this compound within a certified chemical fume hood.
-
Use dedicated spatulas and weighing boats.
-
Ensure the balance is placed on a stable surface and is properly calibrated.
2. Solution Preparation:
-
Prepare solutions in a fume hood.
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
Cap vials securely and label them clearly with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
When adding the compound to cell cultures or animal models, continue to use appropriate PPE.
-
Minimize the creation of aerosols.
-
All work surfaces and equipment should be decontaminated after use.
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the supplier's specific storage temperature recommendations, which are often at -20°C or -80°C for long-term stability[1].
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
-
Chemical Waste: Unused solid compound and solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and vials, should be collected in a designated, sealed hazardous waste container.
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
This guidance is intended to provide a framework for the safe handling of this compound. Researchers should always consult any available supplier safety data and their institution's specific safety protocols. By adhering to these procedures, laboratories can foster a culture of safety and ensure the well-being of their personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
